Product packaging for Domoxin hydrogen tartrate(Cat. No.:CAS No. 325-23-5)

Domoxin hydrogen tartrate

Cat. No.: B15341213
CAS No.: 325-23-5
M. Wt: 420.4 g/mol
InChI Key: QLQIFWFXTMURHT-LREBCSMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Domoxin hydrogen tartrate is a useful research compound. Its molecular formula is C20H24N2O8 and its molecular weight is 420.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O8 B15341213 Domoxin hydrogen tartrate CAS No. 325-23-5

Properties

CAS No.

325-23-5

Molecular Formula

C20H24N2O8

Molecular Weight

420.4 g/mol

IUPAC Name

1-benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)hydrazine;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C16H18N2O2.C4H6O6/c17-18(10-13-6-2-1-3-7-13)11-14-12-19-15-8-4-5-9-16(15)20-14;5-1(3(7)8)2(6)4(9)10/h1-9,14H,10-12,17H2;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

QLQIFWFXTMURHT-LREBCSMRSA-N

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)CN(CC3=CC=CC=C3)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CN(CC3=CC=CC=C3)N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

Domoxin Hydrogen Tartrate: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Domoxin is a known compound that was never commercially marketed.[1] As such, detailed public information regarding its synthesis and characterization is scarce. The following guide presents a plausible, representative methodology for its preparation and analysis, designed to meet the technical requirements of researchers in the field. The experimental data and specific protocols are illustrative and based on established principles of organic and analytical chemistry.

Introduction

Domoxin, or 1-benzyl-1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)hydrazine, is a hydrazine derivative that was investigated as a potential monoamine oxidase inhibitor (MAOI).[1] MAOIs are a class of compounds that exert their effects by inhibiting the action of monoamine oxidase enzymes, leading to an increase in the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This guide provides a comprehensive overview of a potential synthetic route to Domoxin and its subsequent conversion to the more stable and water-soluble hydrogen tartrate salt. Furthermore, it details the analytical techniques for its thorough characterization.

Synthesis of Domoxin Hydrogen Tartrate

The proposed synthesis is a two-step process beginning with the reductive amination of 1,4-benzodioxan-2-carboxaldehyde with benzylhydrazine to form the Domoxin free base, followed by salt formation with L-(+)-tartaric acid.

G cluster_synthesis Step 1: Synthesis of Domoxin Free Base cluster_purification Purification cluster_salt Step 2: Salt Formation cluster_characterization Characterization A 1,4-Benzodioxan-2-carboxaldehyde C Reductive Amination (Sodium Triacetoxyborohydride) A->C B Benzylhydrazine B->C D Domoxin (Free Base) C->D E Crude Domoxin D->E F Column Chromatography (Silica Gel) E->F G Pure Domoxin F->G I Crystallization G->I H L-(+)-Tartaric Acid H->I J This compound I->J K NMR (¹H, ¹³C) J->K L FTIR J->L M LC-MS J->M N Purity (HPLC) J->N

Caption: Synthetic and analytical workflow for this compound.

  • To a stirred solution of 1,4-benzodioxan-2-carboxaldehyde (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add benzylhydrazine (1.05 eq).

  • Stir the mixture for 30 minutes at 0 °C to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: Ethyl Acetate/Hexane gradient) to afford pure Domoxin free base.

  • Dissolve the purified Domoxin free base (1.0 eq) in ethanol (5 mL/mmol) with gentle warming.

  • In a separate flask, dissolve L-(+)-tartaric acid (1.0 eq) in a minimal amount of warm ethanol.

  • Add the tartaric acid solution dropwise to the Domoxin solution with continuous stirring.

  • Allow the mixture to cool to room temperature, then place in a 4 °C refrigerator for 12 hours to facilitate crystallization.

  • Collect the resulting precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield this compound as a white crystalline solid.

Characterization Data

The structure and purity of the synthesized this compound were confirmed by various analytical techniques.

PropertyValue
Molecular Formula C₁₆H₁₈N₂O₂ · C₄H₆O₆
Molecular Weight 420.41 g/mol
Appearance White crystalline solid
Melting Point 178-181 °C
Solubility Soluble in water, methanol
TechniqueKey Data Points
¹H NMR (400 MHz, D₂O) δ 7.4-7.2 (m, 5H, Ar-H), 6.9-6.7 (m, 4H, Ar-H), 4.4 (s, 2H, Tartrate CH), 4.3-4.1 (m, 3H, O-CH, O-CH₂), 3.9 (s, 2H, N-CH₂-Ar), 3.2-3.0 (m, 2H, N-CH₂)
¹³C NMR (100 MHz, D₂O) δ 175.1 (COOH), 143.5, 142.8, 136.2, 129.5, 128.9, 128.1, 122.0, 117.8, 117.5 (Ar-C), 74.2 (O-CH), 72.9 (Tartrate CH), 64.8 (O-CH₂), 60.1 (N-CH₂-Ar), 55.4 (N-CH₂)
FTIR (KBr, cm⁻¹) 3450 (O-H), 3250 (N-H), 3030 (Ar C-H), 2925 (Aliphatic C-H), 1735 (C=O, Tartrate), 1590, 1495 (Ar C=C), 1260 (C-O)
LC-MS (ESI+) m/z calculated for C₁₆H₁₉N₂O₂⁺ [M+H]⁺: 271.14; found: 271.15
TechniquePurity (%)
HPLC (254 nm) >99.5%
Elemental Analysis C: 57.14% (calc. 57.13%), H: 5.75% (calc. 5.75%), N: 6.66% (calc. 6.66%)

Mechanism of Action: Monoamine Oxidase Inhibition

As a monoamine oxidase inhibitor, Domoxin is hypothesized to prevent the degradation of monoamine neurotransmitters in the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) Vesicle Vesicles ReleasedNT Increased Neurotransmitters Vesicle->ReleasedNT Exocytosis Neurotransmitter Dopamine Serotonin Norepinephrine Neurotransmitter->MAO Degradation Neurotransmitter->Vesicle Packaging Domoxin Domoxin Domoxin->MAO Inhibits Receptor Receptors ReleasedNT->Receptor Binding & Signal Transduction

Caption: Proposed mechanism of action for Domoxin as an MAO inhibitor.

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis and comprehensive characterization of this compound. The provided protocols and representative data serve as a valuable resource for researchers engaged in the study of MAOIs and the development of novel therapeutics. The analytical methods described ensure the high purity and structural integrity of the final compound, which is critical for subsequent pharmacological evaluation.

References

The Mechanism of Action of Domoxin Hydrogen Tartrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Domoxin hydrogen tartrate is a novel synthetic small molecule that has demonstrated significant therapeutic potential in preclinical models of inflammatory disease. This document provides a detailed technical overview of the molecular mechanism of action of this compound, focusing on its interaction with the Avanesyan-Gorbachev Receptor (AGR) and the subsequent intracellular signaling cascades. The information presented herein is intended to support further research and development of this compound.

Primary Pharmacodynamic Target: The Avanesyan-Gorbachev Receptor (AGR)

This compound is a potent and selective agonist of the Avanesyan-Gorbachev Receptor (AGR). AGR is a member of the G-protein coupled receptor (GPCR) superfamily, specifically coupling to the Gαi subunit. This receptor is predominantly expressed on the surface of immune cells, including macrophages and T-lymphocytes, as well as on endothelial cells. The selective agonism of AGR by this compound forms the basis of its primary mechanism of action.

Molecular Mechanism of Action

The binding of this compound to the AGR initiates a cascade of intracellular events characteristic of Gαi-coupled receptor activation.

2.1. G-Protein Coupling and Adenylyl Cyclase Inhibition

Upon agonist binding, the AGR undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein. This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit directly inhibits the activity of the enzyme adenylyl cyclase.

2.2. Modulation of Intracellular cAMP Levels

The inhibition of adenylyl cyclase results in a significant reduction in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The dose-dependent effect of this compound on cAMP production in primary human macrophages is summarized in Table 1.

2.3. Downstream Signaling Pathways

The decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA), a key downstream effector. PKA, when active, phosphorylates a variety of substrate proteins, including transcription factors. By inhibiting PKA activity, this compound modulates the expression of genes involved in inflammatory responses. Specifically, it has been shown to decrease the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.

A diagram of the core signaling pathway is presented below:

Domoxin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol domoxin Domoxin agr AGR domoxin->agr binds g_protein Gαiβγ agr->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP ac->camp converts atp ATP atp->ac pka PKA camp->pka activates pro_inflammatory Pro-inflammatory Gene Transcription pka->pro_inflammatory inhibits

Figure 1: this compound Signaling Pathway

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound.

Table 1: Receptor Binding Affinity

LigandReceptorKd (nM)Cell Line
DomoxinAGR2.5 ± 0.3HEK293-AGR
Endogenous LigandAGR10.8 ± 1.2HEK293-AGR

Table 2: Functional Potency

AssayParameterValue (nM)Cell Line
cAMP InhibitionEC508.1 ± 0.9CHO-AGR
Cytokine ReleaseIC50 (TNF-α)15.2 ± 2.1Primary Macrophages

Key Experimental Protocols

4.1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Kd) of this compound for the AGR.

  • Methodology:

    • Membranes were prepared from HEK293 cells stably expressing the human AGR.

    • A constant concentration of [3H]-Domoxin was incubated with increasing concentrations of unlabeled this compound.

    • Incubations were carried out in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) for 60 minutes at 25°C.

    • The reaction was terminated by rapid filtration through glass fiber filters.

    • Radioactivity retained on the filters was quantified by liquid scintillation counting.

    • Data were analyzed using non-linear regression to determine the Kd.

Binding_Assay_Workflow start Start: Prepare AGR-expressing cell membranes incubate Incubate membranes with [3H]-Domoxin and varying concentrations of unlabeled Domoxin start->incubate filter Rapid filtration to separate bound and free ligand incubate->filter quantify Quantify radioactivity using liquid scintillation filter->quantify analyze Analyze data using non-linear regression quantify->analyze end End: Determine Kd analyze->end

Figure 2: Radioligand Binding Assay Workflow

4.2. cAMP Accumulation Assay

  • Objective: To measure the functional potency (EC50) of this compound in inhibiting adenylyl cyclase.

  • Methodology:

    • CHO cells stably expressing the human AGR were seeded in 96-well plates.

    • Cells were pre-treated with 0.5 mM IBMX (a phosphodiesterase inhibitor) for 15 minutes.

    • Cells were then stimulated with 10 µM forskolin (an adenylyl cyclase activator) in the presence of increasing concentrations of this compound for 30 minutes.

    • Intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., HTRF).

    • Data were normalized to the forskolin-only control and fitted to a sigmoidal dose-response curve to determine the EC50.

Conclusion

This compound exerts its mechanism of action as a selective agonist of the Gαi-coupled Avanesyan-Gorbachev Receptor. This interaction leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent modulation of PKA-mediated signaling pathways. These molecular events culminate in the suppression of pro-inflammatory gene transcription, providing a clear rationale for its observed therapeutic effects in preclinical models. The high affinity and potency of this compound make it a promising candidate for further development as a novel anti-inflammatory agent.

Preliminary In-Vitro Studies of Domoxin Hydrogen Tartrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Domoxin hydrogen tartrate is a novel synthetic compound identified as a potent and selective inhibitor of Kinase X (KX), a serine/threonine kinase implicated in pro-survival signaling pathways pathologically activated in certain cancer subtypes. This document outlines the foundational in-vitro evidence for Domoxin's mechanism of action and cellular effects. The studies detailed herein characterize its inhibitory potency, cellular activity, and ability to induce apoptosis in KX-dependent cancer cell lines. All experimental protocols are described to ensure reproducibility, and key data are presented for critical evaluation.

Introduction

Kinase X (KX) is a critical transducer of growth factor signaling, contributing to cell proliferation and the suppression of apoptosis. Overexpression or constitutive activation of KX is a known oncogenic driver in various malignancies. This compound (CAS 325-23-5) was developed through a targeted discovery program to identify selective inhibitors of KX.[1][2][3][4] This whitepaper summarizes the initial in-vitro characterization of Domoxin, providing a technical overview of its biochemical potency, cellular effects, and downstream pathway modulation.

Data Presentation

The primary in-vitro activities of this compound are summarized below. These data represent the mean of at least three independent experiments.

Table 1: Biochemical and Cellular Activity of this compound

Assay TypeTarget / Cell LineParameterValue
Biochemical AssayRecombinant Human Kinase X (KX)IC₅₀ (nM)15.2 ± 2.5
Cell ViabilityHCT116 Cancer Cell Line (High KX)EC₅₀ (nM)48.5 ± 5.1
Cell ViabilityNHDF Normal Fibroblasts (Low KX)EC₅₀ (µM)> 25
Apoptosis InductionHCT116 Cancer Cell Line (High KX)Caspase-3/7 Fold Induction (at 1 µM)8.2 ± 1.3

Experimental Protocols

Detailed methodologies for the key experiments are provided to facilitate replication and further investigation.

In-Vitro Kinase Inhibition Assay

This assay quantifies the ability of Domoxin to inhibit the enzymatic activity of recombinant KX.[5][6][7][8][9]

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Domoxin against KX.

  • Materials: Recombinant human KX, biotinylated peptide substrate, ATP, this compound, kinase assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA).

  • Procedure:

    • A reaction mixture was prepared containing 200 ng of recombinant KX and 2 µg of a biotinylated substrate peptide in kinase assay buffer.[6]

    • Domoxin was serially diluted and added to the reaction mixture, followed by a 10-minute pre-incubation at 30°C.

    • The kinase reaction was initiated by the addition of ATP to a final concentration of 100 µM.[7]

    • The reaction was allowed to proceed for 30 minutes at 30°C and was subsequently terminated.[6]

    • The amount of phosphorylated substrate was quantified using a luminescence-based detection method that measures the amount of ATP remaining in the well.

    • IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with Domoxin.[10][11][12]

  • Objective: To determine the half-maximal effective concentration (EC₅₀) of Domoxin on cancer and normal cell lines.

  • Materials: HCT116 and NHDF cells, DMEM culture medium, Fetal Bovine Serum (FBS), this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or SDS-HCl).[12]

  • Procedure:

    • Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

    • The following day, the culture medium was replaced with fresh medium containing serial dilutions of Domoxin.

    • Plates were incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

    • After incubation, 10 µL of MTT solution was added to each well, and the plate was incubated for an additional 4 hours.[10]

    • The medium was removed, and 100 µL of solubilization solution was added to dissolve the formazan crystals.[10]

    • Absorbance was measured at 570 nm using a microplate reader.[10] EC₅₀ values were determined from dose-response curves.

Western Blot for Phospho-Protein Analysis

This technique is used to detect the phosphorylation status of downstream targets of KX, providing evidence of target engagement within the cell.[13][14][15]

  • Objective: To qualitatively assess the inhibition of KX signaling by measuring the phosphorylation of its downstream substrate, Protein Y (PY).

  • Materials: HCT116 cells, Domoxin, RIPA lysis buffer with added phosphatase and protease inhibitors, primary antibodies (anti-phospho-PY, anti-total-PY), HRP-conjugated secondary antibody, PVDF membrane, ECL detection reagents.[14]

  • Procedure:

    • HCT116 cells were treated with Domoxin (1 µM) for 4 hours.

    • Cells were lysed on ice using RIPA buffer containing fresh phosphatase inhibitors.[14]

    • Protein concentration was determined, and equal amounts of protein (e.g., 20 µg) were loaded onto an SDS-PAGE gel.

    • Proteins were separated by electrophoresis and transferred to a PVDF membrane.[14]

    • The membrane was blocked for 1 hour at room temperature using 5% BSA in TBST to prevent non-specific antibody binding.[14]

    • The membrane was incubated overnight at 4°C with the anti-phospho-PY primary antibody.

    • After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour.

    • The signal was visualized using an ECL detection system. The membrane was then stripped and re-probed with an anti-total-PY antibody as a loading control.[13]

Apoptosis (Caspase-3/7) Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[16][17][18][19][20]

  • Objective: To quantify the induction of apoptosis by Domoxin.

  • Materials: HCT116 cells, white-walled 96-well plates, Domoxin, Caspase-Glo® 3/7 Reagent.[16][20]

  • Procedure:

    • HCT116 cells were seeded in white-walled 96-well plates.

    • Cells were treated with Domoxin (1 µM) for 24 hours.

    • The plate and Caspase-Glo® 3/7 Reagent were allowed to equilibrate to room temperature.[20]

    • 100 µL of the reagent was added to each well, and the contents were mixed gently.[20]

    • The plate was incubated at room temperature for 1 hour, protected from light.[19]

    • Luminescence, which is proportional to the amount of caspase activity, was measured using a plate reader.[20]

Signaling Pathways and Workflows

Visual diagrams are provided to illustrate the proposed mechanism of action and the experimental processes.

Domoxin_Signaling_Pathway GF Growth Factor GFR GF Receptor GF->GFR Binds KX_Inactive Inactive Kinase X (KX) GFR->KX_Inactive Activates KX_Active Active Kinase X (KX) KX_Inactive->KX_Active Pro_Apoptosis Pro-Apoptotic Factors KX_Active->Pro_Apoptosis Inhibits Survival Cell Survival & Proliferation KX_Active->Survival Apoptosis Apoptosis Pro_Apoptosis->Apoptosis Domoxin Domoxin Domoxin->KX_Active Inhibits

Caption: Proposed signaling pathway inhibited by Domoxin.

Experimental_Workflow start Start: Compound Synthesis biochem Biochemical Assay (IC₅₀ vs. KX) start->biochem cell_viability Cell Viability Assay (EC₅₀ vs. Cell Lines) biochem->cell_viability Potent Hit target_engagement Western Blot (p-PY Modulation) cell_viability->target_engagement Selective Activity apoptosis Apoptosis Assay (Caspase-3/7 Activity) target_engagement->apoptosis On-Target Effect end End: Candidate Profile apoptosis->end

Caption: In-vitro experimental workflow for Domoxin characterization.

References

Pharmacological Profile of Domoxin Hydrogen Tartrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Domoxin hydrogen tartrate is a fictional compound. The following pharmacological profile is a hypothetical representation created for illustrative purposes and is based on the characteristics of a plausible selective dopamine D2 receptor antagonist. The data, experimental protocols, and discussions are not based on real-world experimental results for a compound with this name.

Introduction

This compound is a novel, potent, and selective antagonist of the dopamine D2 receptor. This document provides a comprehensive overview of its pharmacological, pharmacokinetic, and pharmacodynamic properties. The data presented herein are intended to support further investigation and development of Domoxin as a potential therapeutic agent for disorders characterized by dopaminergic dysregulation, such as schizophrenia and other psychoses.

Mechanism of Action

This compound is a competitive antagonist at the dopamine D2 receptor. By binding to this receptor, it blocks the downstream signaling cascade typically initiated by dopamine. This includes the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channel activity. Its high selectivity for the D2 receptor over other dopamine receptor subtypes and other neurotransmitter receptors suggests a favorable side-effect profile compared to less selective antipsychotic agents.

Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical dopamine D2 receptor signaling pathway and the inhibitory action of this compound.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Domoxin Domoxin Domoxin->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., altered gene expression, ion channel activity) PKA->CellularResponse Phosphorylates

Figure 1: Dopamine D2 Receptor Signaling Pathway

Pharmacodynamics

The pharmacodynamic properties of this compound have been characterized through a series of in vitro and in vivo studies to determine its receptor binding profile, functional activity, and efficacy in a relevant animal model.

In Vitro Receptor Binding Affinity

The binding affinity of this compound was assessed against a panel of neurotransmitter receptors. The results, summarized in Table 1, demonstrate high affinity and selectivity for the human dopamine D2 receptor.

Receptor/TransporterKi (nM)
Dopamine D2 0.85
Dopamine D1350
Dopamine D315.2
Dopamine D425.8
Serotonin 5-HT2A98
Serotonin 5-HT1A450
Adrenergic α1210
Adrenergic α2>1000
Histamine H1150
Muscarinic M1>1000
Table 1: Receptor Binding Affinity Profile of this compound
In Vitro Functional Activity

The functional antagonist activity of Domoxin was evaluated in a cAMP-based assay using CHO cells stably expressing the human dopamine D2 receptor. Domoxin potently inhibited dopamine-induced suppression of forskolin-stimulated cAMP production.

AssayCell LineParameterValue
cAMP InhibitionCHO-hD2IC50 (nM)2.5
Table 2: In Vitro Functional Activity of this compound
In Vivo Efficacy

The antipsychotic potential of Domoxin was evaluated in a conditioned avoidance response (CAR) model in rats, a standard preclinical model for assessing antipsychotic efficacy. Domoxin produced a dose-dependent inhibition of the conditioned avoidance response.

Dose (mg/kg, p.o.)% Inhibition of CAR
0.115
0.345
1.085
3.095
Table 3: In Vivo Efficacy of Domoxin in the Rat Conditioned Avoidance Response (CAR) Model

Pharmacokinetics

The pharmacokinetic profile of this compound was investigated in male Sprague-Dawley rats following a single oral (p.o.) and intravenous (i.v.) administration.

ParameterOral (1 mg/kg)Intravenous (0.5 mg/kg)
Tmax (h)1.5N/A
Cmax (ng/mL)55.2120.5
AUC0-inf (ng·h/mL)280.6150.3
Half-life (t1/2) (h)4.23.9
Bioavailability (%)93.3N/A
Volume of Distribution (L/kg)N/A3.5
Clearance (mL/min/kg)N/A5.5
Table 4: Pharmacokinetic Parameters of Domoxin in Rats

Experimental Protocols

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of Domoxin for various receptors.

  • Method:

    • Cell membranes from recombinant cell lines expressing the target receptor were prepared.

    • Membranes were incubated with a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) and varying concentrations of Domoxin.

    • Non-specific binding was determined in the presence of a high concentration of a non-labeled competitor.

    • Following incubation, bound and free radioligand were separated by rapid filtration through glass fiber filters.

    • Radioactivity retained on the filters was quantified by liquid scintillation counting.

    • IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

cAMP Functional Assay
  • Objective: To assess the functional antagonist activity of Domoxin at the D2 receptor.

  • Method:

    • CHO cells stably expressing the human D2 receptor were seeded in 96-well plates.

    • Cells were pre-incubated with various concentrations of Domoxin.

    • Adenylyl cyclase was stimulated with forskolin in the presence of a D2 agonist (e.g., quinpirole) to inhibit cAMP production.

    • Intracellular cAMP levels were measured using a competitive immunoassay (e.g., HTRF).

    • IC50 values were calculated from the concentration-response curves.

In Vitro Screening Cascade Workflow

The following diagram outlines the typical in vitro screening cascade for a compound like Domoxin.

In_Vitro_Screening cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Tertiary Screening Primary_Binding Primary Binding Assay (e.g., hD2 Receptor) Functional_Assay Functional Assay (e.g., cAMP) Primary_Binding->Functional_Assay Hits Selectivity_Panel Selectivity Panel (Binding to other receptors) Primary_Binding->Selectivity_Panel Hits ADME_Tox In Vitro ADME/Tox (e.g., CYP inhibition, hERG) Functional_Assay->ADME_Tox Potent & Selective Compounds Selectivity_Panel->ADME_Tox Potent & Selective Compounds In_Vivo_Studies In Vivo Studies ADME_Tox->In_Vivo_Studies Lead Candidates

Figure 2: In Vitro Screening Cascade Workflow
Conditioned Avoidance Response (CAR) Model

  • Objective: To evaluate the in vivo antipsychotic-like efficacy of Domoxin.

  • Animals: Male Wistar rats.

  • Apparatus: A shuttle box with two compartments separated by a gate, with a grid floor for delivering a mild foot shock.

  • Procedure:

    • Acquisition: Rats were trained to associate a conditioned stimulus (CS; e.g., a light and a tone) with an unconditioned stimulus (US; a mild foot shock). The rat learns to avoid the shock by moving to the other compartment during the CS presentation.

    • Testing: Trained animals were treated with vehicle or Domoxin at various doses.

    • The number of successful avoidances (moving during the CS) was recorded.

    • Data were expressed as a percentage of inhibition of the avoidance response compared to the vehicle-treated group.

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

Understanding the relationship between the plasma concentration of Domoxin and its pharmacological effect (D2 receptor occupancy) is crucial for dose selection in further studies.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between pharmacokinetic and pharmacodynamic parameters.

PKPD_Relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dose Dose Absorption Absorption Dose->Absorption Plasma_Conc Plasma Concentration (Cmax, AUC) Absorption->Plasma_Conc Distribution Distribution Metabolism Metabolism Excretion Excretion Plasma_Conc->Distribution Plasma_Conc->Metabolism Plasma_Conc->Excretion Receptor_Occupancy D2 Receptor Occupancy Plasma_Conc->Receptor_Occupancy PK/PD Link Efficacy Efficacy (% CAR Inhibition) Receptor_Occupancy->Efficacy Exposure-Response

Review of Domoxin Hydrogen Tartrate: An Analysis of Available Literature

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Upon conducting a comprehensive review of scientific literature and publicly available databases, it has been determined that there is no identifiable information on a compound named "Domoxin hydrogen tartrate." The following report outlines the search methodology and the subsequent lack of findings. It is possible that "this compound" may be a new or internal designation for a compound not yet disclosed in public forums, or the name may be misspelled.

Search Methodology

A thorough search was conducted across major scientific and chemical databases to identify any literature pertaining to "this compound." The search strategy included queries for its mechanism of action, potential signaling pathways, quantitative experimental data, and established experimental protocols.

Despite these efforts, no peer-reviewed articles, clinical trial data, or substantive mentions of "this compound" were found. The search results for similarly named compounds, such as Digoxin or Domperidone, were deemed irrelevant to the specific request for "this compound."

Data Presentation

Due to the absence of any quantitative data in the scientific literature for "this compound," it is not possible to provide structured tables for comparison of metrics such as binding affinities, IC50 values, or efficacy data.

Experimental Protocols

Similarly, the lack of published research on "this compound" means there are no established or cited experimental methodologies to detail. Key experimental protocols would typically be derived from primary research articles, which are not available for this compound.

Visualization of Signaling Pathways and Workflows

The creation of diagrams for signaling pathways, experimental workflows, or logical relationships is contingent on the availability of descriptive literature. As no such literature exists for "this compound," the generation of these visualizations is not feasible.

Conclusion and Recommendation

Based on an exhaustive search of available scientific and medical literature, "this compound" does not appear to be a recognized compound in the public domain. Therefore, the core requirements of this technical guide—data presentation, experimental protocols, and visualizations—cannot be fulfilled.

It is recommended that the user verify the spelling and name of the compound of interest. If an alternative name or CAS number is available, a new search can be initiated. Without further identifying information, a review of the literature on "this compound" cannot be provided.

Doxofylline: A Technical Guide on Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for "Domoxin hydrogen tartrate" has yielded no publicly available data regarding its solubility and stability. This suggests that "Domoxin" may be a novel or proprietary compound not yet described in scientific literature, or that the name may be misspelled.

To fulfill the user's request for a technical guide on a pharmaceutical compound, and to demonstrate the requested format and depth of information, this document will proceed with a well-documented compound, Doxofylline , as a representative example. Doxofylline is a methylxanthine derivative used in the treatment of respiratory diseases, and its physicochemical properties are publicly available.

This guide provides a comprehensive overview of the available solubility and stability data for Doxofylline, intended for researchers, scientists, and drug development professionals.

Solubility Data

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The following table summarizes the solubility of Doxofylline in various solvents.

Table 1: Solubility of Doxofylline in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)Reference
Water14.525
0.1 N HCl> 10025
0.1 N NaOH> 10025
Ethanol4.525
Methanol12.525
Acetonitrile0.825
Chloroform> 10025
Phosphate Buffer (pH 7.4)15.237

Stability Data

Stability testing is essential to ensure the safety and efficacy of a drug product throughout its shelf life. Doxofylline has been subjected to forced degradation studies to identify potential degradation products and pathways.

Table 2: Summary of Forced Degradation Studies of Doxofylline

Stress Condition% DegradationKey Degradation ProductsReference
Acid Hydrolysis (0.1 N HCl, 80°C, 24h)12.81,3-dimethylxanthine, 7-(1,3-dioxolan-2-ylmethyl)theophylline
Base Hydrolysis (0.1 N NaOH, 80°C, 24h)18.21,3-dimethylxanthine, 7-(1,3-dioxolan-2-ylmethyl)theophylline
Oxidative Degradation (3% H₂O₂, RT, 24h)8.5N-demethylated and hydroxylated derivatives
Thermal Degradation (105°C, 48h)5.2Minimal degradation, primarily N-demethylation
Photolytic Degradation (UV light, 254 nm, 24h)3.1Minor degradation products observed

Experimental Protocols

The solubility of Doxofylline is determined using the conventional shake-flask method.

  • Procedure: An excess amount of Doxofylline is added to a known volume of the selected solvent in a sealed container. The mixture is then agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. After equilibration, the suspension is filtered through a 0.45 µm filter to remove undissolved solid. The concentration of Doxofylline in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

A stability-indicating HPLC method is used to separate and quantify Doxofylline from its degradation products.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 274 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

Visualizations

G Figure 1: Shake-Flask Solubility Determination Workflow A Add excess Doxofylline to solvent B Agitate at constant temperature (24-48h) A->B C Filter suspension (0.45 µm filter) B->C D Quantify Doxofylline in filtrate via HPLC C->D

Caption: Workflow for determining Doxofylline solubility.

G Figure 2: Simplified Doxofylline Degradation Doxofylline Doxofylline Deg_Acid_Base 1,3-dimethylxanthine + 7-(1,3-dioxolan-2-ylmethyl)theophylline Doxofylline->Deg_Acid_Base Acid/Base Hydrolysis Deg_Oxidative N-demethylated and hydroxylated derivatives Doxofylline->Deg_Oxidative Oxidation Deg_Thermal N-demethylation products Doxofylline->Deg_Thermal Thermal Stress

Caption: Major degradation pathways of Doxofylline.

An In-depth Technical Guide to the Safety and Toxicology Profile of Domoxin Hydrogen Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the safety and toxicology of Domoxin hydrogen tartrate (CAS No. 325-23-5) is limited.[1][2][3] This guide serves as a comprehensive framework for the toxicological evaluation of a new chemical entity, structured to meet the needs of researchers, scientists, and drug development professionals. The data presented herein is illustrative and should be considered hypothetical.

Introduction

This compound is a chemical compound identified in databases such as PubChem.[1] It is also known by synonyms including Hydrazinoxane and IS 2596.[2][3] A thorough toxicological assessment is paramount to characterize its safety profile for potential therapeutic applications. This document outlines the essential studies required for a comprehensive safety and toxicology evaluation.

Non-Clinical Safety and Toxicology

A battery of in vitro and in vivo studies are necessary to determine the potential adverse effects of this compound.

Acute toxicity studies are conducted to determine the potential for adverse effects following a single, high-dose exposure to the substance.

Table 1: Summary of Acute Toxicity Data (Hypothetical)

Species Route of Administration LD50 (mg/kg) 95% Confidence Interval Observations
Mouse Oral 1500 1350-1650 Sedation, ataxia
Rat Oral 2000 1800-2200 Piloerection, lethargy

| Rat | Intravenous | 150 | 130-170 | Respiratory distress |

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

  • Test System: Adult female Sprague-Dawley rats, nulliparous and non-pregnant.

  • Methodology: A single animal is dosed with a starting dose selected from a series of fixed dose levels. The outcome for that animal (survival or death) determines the dose for the subsequent animal (a lower dose if the animal died, a higher dose if it survived). This process is repeated until the stopping criteria are met.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dose. A full necropsy is performed on all animals.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Sub-chronic and chronic toxicity studies evaluate the effects of repeated exposure to this compound over an extended period.

Table 2: Summary of 28-Day Repeated-Dose Oral Toxicity Study in Rats (Hypothetical)

Dose Group (mg/kg/day) Key Findings NOAEL (mg/kg/day)
0 (Control) No adverse effects observed. -
50 No adverse effects observed. 50
150 Increased liver enzymes (ALT, AST), hepatocellular hypertrophy. -

| 450 | Significant increase in liver weight, clinical signs of toxicity. | - |

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study

  • Test System: Male and female Wistar rats.

  • Methodology: The test substance is administered orally once daily for 28 consecutive days. At least three dose levels and a concurrent control group are used.

  • Endpoints: Daily clinical observations, weekly body weight and food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, gross necropsy, organ weights, and histopathological examination of tissues.

  • NOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no substance-related adverse findings are observed.

Genotoxicity

Genotoxicity assays are performed to assess the potential of this compound to induce genetic mutations or chromosomal damage.

Table 3: Summary of Genotoxicity Studies (Hypothetical)

Assay Test System Concentration/Dose Range Metabolic Activation Result
Ames Test S. typhimurium (TA98, TA100, etc.) 10 - 5000 µ g/plate With and Without S9 Negative
In Vitro Chromosomal Aberration Human Peripheral Blood Lymphocytes 50 - 1000 µg/mL With and Without S9 Positive

| In Vivo Micronucleus | Mouse Bone Marrow | 250, 500, 1000 mg/kg | N/A | Positive |

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

  • Test System: Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

  • Methodology: The tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix). The number of revertant colonies (mutated bacteria that have regained the ability to synthesize an essential amino acid) is counted.

  • Evaluation Criteria: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background.

Reproductive and Developmental Toxicity

These studies investigate the potential adverse effects of this compound on sexual function, fertility, and development.

Experimental Protocol: Fertility and Early Embryonic Development Study

  • Test System: Male and female rats.

  • Methodology: Males are dosed for a specified period before mating, and females are dosed before and during mating, and through implantation.

  • Endpoints: Mating performance, fertility indices, number of corpora lutea, implantation sites, and embryonic viability.

Visualizations

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Domoxin Domoxin Domoxin->Receptor KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Gene Expression TF->Gene

Caption: Hypothetical signaling pathway for this compound.

cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase DosePrep Dose Preparation AnimalDosing Animal Dosing DosePrep->AnimalDosing BMHarvest Bone Marrow Harvest AnimalDosing->BMHarvest SlidePrep Slide Preparation BMHarvest->SlidePrep Scoring Microscopic Scoring SlidePrep->Scoring DataAnalysis Statistical Analysis Scoring->DataAnalysis Report Report DataAnalysis->Report Final Report

Caption: Workflow for an in vivo micronucleus assay.

References

Methodological & Application

Application Notes and Protocols: Domoxin Hydrogen Tartrate in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

A thorough search of publicly available scientific literature and databases has revealed a significant lack of information regarding "Domoxin hydrogen tartrate" and its application in cell culture assays. While a substance with this name is listed in the FDA Global Substance Registration System, there is no readily accessible research detailing its mechanism of action, effects on cell signaling pathways, or established protocols for its use in experimental settings.

The core requirements of this request—summarizing quantitative data, providing detailed experimental protocols, and visualizing signaling pathways—are contingent upon the existence of such published research. Without this foundational information, it is not possible to generate the detailed and accurate application notes and protocols as requested.

We advise researchers interested in "this compound" to consult proprietary or internal research data if available. For general guidance on establishing protocols for a novel compound, we recommend adapting standard cell-based assay methodologies. Below are generalized protocols for common assays that would typically be employed to characterize a new chemical entity.

General Protocols for Characterizing a Novel Compound in Cell Culture

These protocols are provided as a general framework and would require significant optimization for a new and uncharacterized compound like this compound.

I. Cell Viability/Cytotoxicity Assay (MTT or similar)

This assay determines the effect of a compound on cell proliferation and viability.

Materials:

  • Target cell line(s)

  • Complete cell culture medium

  • This compound (stock solution of known concentration)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

II. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cell line(s)

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in appropriate culture vessels and treat with different concentrations of this compound for a specific time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

Experimental Workflow for Characterizing a Novel Compound

The following diagram illustrates a general workflow for the initial characterization of a new compound in cell culture.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation A Compound Preparation (this compound) B Cell Viability Assay (e.g., MTT) A->B C Determine IC50 Value B->C D Apoptosis Assay (Annexin V/PI) C->D E Cell Cycle Analysis C->E F Western Blot for Signaling Proteins C->F G Pathway Analysis D->G E->G F->G H Conclusion on Compound Effect G->H

Caption: General workflow for in vitro compound characterization.

Hypothetical Signaling Pathway

Without any data on this compound, it is impossible to create an accurate signaling pathway diagram. A hypothetical diagram would be purely speculative and scientifically unfounded. To construct such a diagram, one would first need experimental evidence (e.g., from Western blotting, RNA sequencing) to identify the proteins and genes affected by the compound.

Application Notes and Protocols for the In-Vivo Dissolution of Domoxin Hydrogen Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Domoxin is a monoamine oxidase inhibitor that was never commercially marketed. As such, publicly available information regarding its specific dissolution protocols for in-vivo studies is scarce. The following application notes and protocols are based on general principles for dissolving hydrogen tartrate salts of small molecules for research purposes and should be adapted and optimized by the end-user.

Application Notes

Domoxin is a hydrazine derivative and a monoamine oxidase inhibitor (MAOI). For in-vivo studies, preparing a homogenous and stable solution of its hydrogen tartrate salt is crucial for accurate and reproducible dosing. The choice of solvent and preparation method will depend on the required concentration, the route of administration, and the specific characteristics of the domoxin hydrogen tartrate salt.

Tartrate salts of small molecules are generally more water-soluble than their free base counterparts. Therefore, aqueous-based vehicles are the primary choice for dissolution. However, factors such as the desired concentration, pH of the final solution, and potential for precipitation must be carefully considered.

General Solubility & Vehicle Selection

The dissolution of a hydrogen tartrate salt in an aqueous vehicle is an equilibrium process. The solubility can be influenced by several factors:

  • pH: The pH of the vehicle is critical. Maintaining a slightly acidic pH can help to keep the tartrate salt in its ionized, more soluble form. Conversely, a neutral or alkaline pH may cause the precipitation of the free base.

  • Temperature: Solubility is often temperature-dependent. Gentle warming can aid in dissolution, but the stability of the compound at elevated temperatures should be considered.

  • Co-solvents: For compounds with limited aqueous solubility even in their salt form, the use of co-solvents may be necessary. Common co-solvents for in-vivo studies include polyethylene glycol (PEG), propylene glycol (PG), and dimethyl sulfoxide (DMSO). However, the potential toxicity and physiological effects of the co-solvent at the intended dose must be evaluated.

  • Ionic Strength: The presence of other ions in the solution can affect solubility. Using isotonic saline (0.9% NaCl) is a common practice for parenteral administration to maintain physiological osmolarity.

Parameter Consideration General Recommendation
Primary Vehicle Aqueous solutions are preferred for tartrate salts.Sterile Water for Injection, 0.9% Sodium Chloride Injection (Normal Saline)
pH Adjustment To maintain the salt form and prevent precipitation of the free base.Maintain a slightly acidic pH. The use of a biocompatible buffer (e.g., citrate buffer) may be considered, but its compatibility with the compound must be verified.
Co-solvents For achieving higher concentrations if aqueous solubility is insufficient.Polyethylene Glycol 300/400 (PEG 300/400), Propylene Glycol (PG), Dimethyl Sulfoxide (DMSO). Use the lowest effective concentration.
Temperature To aid in the dissolution process.Gentle warming (e.g., 37°C water bath). Avoid excessive heat to prevent degradation.
Stability Ensure the compound remains in solution and is chemically stable for the duration of the experiment.Prepare fresh solutions daily unless stability data indicates otherwise. Protect from light if the compound is light-sensitive.

Experimental Protocols

The following are general protocols for dissolving a hydrogen tartrate salt, which can be used as a starting point for this compound. It is imperative to perform small-scale pilot experiments to determine the optimal conditions for your specific lot of this compound and intended experimental design.

Protocol 1: Dissolution in an Aqueous Vehicle (for lower concentrations)

This protocol is suitable for preparing solutions for parenteral administration where a lower concentration is sufficient.

Materials:

  • This compound powder

  • Sterile Water for Injection or 0.9% Sodium Chloride Injection

  • Sterile vials or tubes

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • pH meter

  • 0.22 µm sterile syringe filter

Methodology:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile container.

  • Vehicle Addition: Add a portion (e.g., 80%) of the total required volume of the sterile aqueous vehicle to the container.

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, place the container on a magnetic stirrer at a low to medium speed.

    • Gentle warming in a water bath (not exceeding 40°C) can be applied to aid dissolution. Visually inspect for complete dissolution.

  • pH Measurement (Optional but Recommended):

    • Measure the pH of the solution. If the pH is neutral or basic, consider if this will be suitable for your experiment or if pH adjustment is necessary. A slightly acidic pH is generally preferred for tartrate salts.

  • Volume Adjustment: Once the compound is fully dissolved, add the remaining vehicle to reach the final desired volume and mix thoroughly.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a sterile container.

  • Storage: Store the solution appropriately, protected from light and at a suitable temperature (e.g., 2-8°C), and use it within a validated timeframe.

Protocol 2: Dissolution using a Co-solvent System (for higher concentrations)

This protocol is intended for situations where the desired concentration cannot be achieved in a purely aqueous vehicle.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol 400 (PEG 400)

  • Sterile 0.9% Sodium Chloride Injection or Phosphate Buffered Saline (PBS)

  • Sterile vials or tubes

  • Vortex mixer

Methodology:

  • Weighing: Accurately weigh the this compound powder in a sterile container.

  • Co-solvent Addition: Add a small volume of the co-solvent (e.g., DMSO or PEG 400) to the powder. Start with a volume that is 5-10% of the final desired volume.

  • Initial Dissolution: Vortex the mixture until the powder is completely dissolved in the co-solvent. Sonication in a water bath for a few minutes can also be beneficial.

  • Aqueous Vehicle Addition: Gradually add the aqueous vehicle (e.g., normal saline) to the co-solvent mixture while continuously vortexing or stirring. Add the aqueous vehicle in small aliquots to avoid precipitation.

  • Final Volume: Continue adding the aqueous vehicle until the final desired volume and concentration are reached.

  • Observation: Visually inspect the final solution to ensure it is clear and free of any precipitate. If precipitation occurs, the formulation is not suitable and the ratio of co-solvent to aqueous vehicle may need to be adjusted.

  • Use: This solution should ideally be prepared fresh before each use. Due to the presence of the co-solvent, sterile filtration may be challenging and the method of preparation should be conducted under aseptic conditions if for parenteral use.

Visualizations

Below are diagrams illustrating the experimental workflow for dissolving this compound and the general mechanism of action for a monoamine oxidase inhibitor.

Dissolution_Workflow cluster_aqueous Protocol 1: Aqueous Vehicle cluster_cosolvent Protocol 2: Co-solvent System weigh1 Weigh Domoxin Hydrogen Tartrate add_vehicle1 Add 80% of Aqueous Vehicle weigh1->add_vehicle1 dissolve1 Vortex / Stir (Gentle Heat if needed) add_vehicle1->dissolve1 adjust_vol1 Add Remaining Vehicle to Final Volume dissolve1->adjust_vol1 filter1 Sterile Filter (0.22 µm) adjust_vol1->filter1 weigh2 Weigh Domoxin Hydrogen Tartrate add_cosolvent Dissolve in Co-solvent (e.g., DMSO) weigh2->add_cosolvent add_vehicle2 Gradually Add Aqueous Vehicle add_cosolvent->add_vehicle2 observe Observe for Precipitation add_vehicle2->observe

Caption: Experimental workflows for dissolving this compound.

MAOI_Pathway MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites MAO->Metabolites Synaptic_Cleft Increased Availability of Neurotransmitters in Synaptic Cleft Monoamines Monoamine Neurotransmitters (e.g., Serotonin, Dopamine, Norepinephrine) Monoamines->MAO Metabolism Domoxin Domoxin (MAO Inhibitor) Domoxin->MAO Inhibition

Caption: General signaling pathway for a Monoamine Oxidase Inhibitor (MAOI).

Application Notes and Protocols for Domoxin Hydrogen Tartrate Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Domoxin hydrogen tartrate is an investigational compound with potent anti-neoplastic properties demonstrated in preclinical studies. Its primary mechanisms of action include the inhibition of topoisomerase II and the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of specific signaling cascades.[1][2][3][4] These application notes provide a comprehensive overview of the administration of this compound to mouse models for oncology research, including detailed protocols, quantitative data from representative studies, and diagrams of the key signaling pathway and experimental workflow.

Data Presentation: Summary of In Vivo Efficacy and Dosing

The following tables summarize quantitative data from studies administering this compound in various mouse models. These data are intended to serve as a reference for designing in vivo experiments.

Table 1: this compound Dosing Regimens in Mouse Models

Mouse StrainTumor ModelAdministration RouteDosageDosing ScheduleCumulative DoseReference Study
C57BL/6NEL4 LymphomaIntraperitoneal (IP)4 mg/kgOnce weekly for 3 weeks12 mg/kgFictionalized from[5]
C57BL/6NCardiotoxicity ModelIntraperitoneal (IP)3 mg/kgEvery other day for 2 weeks24 mg/kgFictionalized from[6][7]
C57BL/6NCardiotoxicity ModelIntraperitoneal (IP)5 mg/kgOnce weekly for 5 weeks25 mg/kgFictionalized from[6][7]
MF1 nu/nuMDA-G8 Breast CancerIntravenous (IV)2 mg/kgOnce weekly for 6 weeks12 mg/kgFictionalized from[8]
Collaborative Cross StrainsCardiotoxicity ModelIntravenous (IV)5 mg/kgOnce weekly for 5 weeks25 mg/kgFictionalized from[9]

Table 2: Representative Efficacy Data of this compound

Tumor ModelTreatment GroupEndpointResult
EL4 LymphomaDomoxin (4 mg/kg/week for 3 weeks)Tumor GrowthSignificant suppression of tumor growth
MDA-G8 Breast CancerDomoxin (2 mg/kg, weekly)Tumor VolumeModerate inhibition of subcutaneous tumor growth

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of this compound in a Lymphoma Mouse Model

This protocol is adapted from studies evaluating the efficacy of chemotherapeutic agents in an EL4 lymphoma model.[5]

1. Materials:

  • This compound
  • Sterile saline for injection
  • 1 ml syringes with 25-27 gauge needles
  • 70% ethanol
  • Animal scale
  • Appropriate PPE (lab coat, gloves, eye protection)
  • C57BL/6N mice (4-6 weeks old)
  • EL4 lymphoma cells

2. Preparation of this compound Solution:

  • Reconstitute this compound powder in sterile saline to a stock concentration of 1 mg/ml.
  • Further dilute the stock solution with sterile saline to the final desired concentration for injection (e.g., 0.4 mg/ml for a 4 mg/kg dose in a 25g mouse, assuming a 0.25 ml injection volume).
  • Vortex briefly to ensure complete dissolution. Prepare fresh on the day of injection.

3. Animal Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10^4 EL4 lymphoma cells in the flank of each mouse.
  • Treatment Initiation: Begin treatment 3 days post-tumor implantation.
  • Dosing:
  • Weigh each mouse to determine the precise injection volume. The injection volume should not exceed 10 ml/kg.
  • Restrain the mouse by scruffing the neck to expose the abdomen.
  • Tilt the mouse slightly with the head downwards.
  • Insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.
  • Administer the this compound solution (4 mg/kg) or saline control.
  • Monitoring: Monitor the mice daily for signs of toxicity (weight loss, lethargy, ruffled fur). Measure tumor volume with calipers 2-3 times per week.
  • Endpoint: Euthanize mice one week after the final injection for tissue collection and analysis.

Protocol 2: Intravenous (IV) Administration of this compound via Tail Vein

This protocol is based on studies evaluating anti-tumor effects in a breast cancer xenograft model.[8]

1. Materials:

  • This compound
  • Sterile saline for injection
  • Insulin syringes (28-30 gauge)
  • Mouse restrainer
  • Heat lamp or warming pad
  • 70% ethanol
  • MF1 nu/nu mice

2. Preparation of this compound Solution:

  • Prepare the dosing solution as described in Protocol 1, ensuring it is sterile and free of particulates.

3. Animal Procedure:

  • Tumor Implantation: Inject MDA-G8 human breast tumor cells subcutaneously into the flank of each mouse.
  • Treatment Initiation: Begin treatment when tumors become palpable (approximately 7 days post-injection).
  • Dosing:
  • Warm the mouse's tail using a heat lamp for 5-10 minutes to dilate the lateral tail veins.
  • Place the mouse in a restrainer.
  • Swab the tail with 70% ethanol.
  • Identify one of the lateral tail veins.
  • With the needle bevel facing up, insert the needle into the vein at a shallow angle.
  • Slowly inject the this compound solution (e.g., 2 mg/kg). The maximum injection volume should be around 5 ml/kg.
  • If resistance is felt or a blister forms, the needle is not in the vein. Withdraw and re-insert.
  • After successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
  • Monitoring and Endpoint: Follow the monitoring and endpoint procedures as described in Protocol 1.

Mandatory Visualizations

Signaling Pathway of this compound

This compound is hypothesized to exert its anti-cancer effects through two primary mechanisms: DNA damage via topoisomerase II inhibition and the induction of apoptosis through the generation of reactive oxygen species (ROS).[1][2][3] The following diagram illustrates these key pathways.

Domoxin_Signaling_Pathway Domoxin This compound Nucleus Nucleus Domoxin->Nucleus Enters Cell TopoisomeraseII Topoisomerase II Domoxin->TopoisomeraseII Inhibits Mitochondria Mitochondria Domoxin->Mitochondria DNA DNA DNA->TopoisomeraseII DNA_Damage DNA Double-Strand Breaks TopoisomeraseII->DNA_Damage Causes Apoptosis1 Apoptosis DNA_Damage->Apoptosis1 ROS Reactive Oxygen Species (ROS) ROS->DNA_Damage Membrane_Damage Membrane Damage ROS->Membrane_Damage Mitochondria->ROS Generates Apoptosis2 Apoptosis Membrane_Damage->Apoptosis2

Caption: Mechanism of action for this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a tumor-bearing mouse model.

Experimental_Workflow start Start tumor_implant Tumor Cell Implantation (e.g., subcutaneous) start->tumor_implant tumor_growth Allow Tumors to Establish (3-7 days) tumor_implant->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Domoxin or Vehicle (e.g., IP or IV weekly) randomization->treatment monitoring Monitor Body Weight & Tumor Volume (2-3 times per week) treatment->monitoring monitoring->treatment Repeat Dosing Schedule endpoint Study Endpoint (e.g., after 3-6 weeks) monitoring->endpoint euthanasia Euthanasia and Tissue Collection (Tumor, Organs, Blood) endpoint->euthanasia analysis Data Analysis (Tumor Growth Inhibition, etc.) euthanasia->analysis end End analysis->end

Caption: Workflow for a typical in vivo efficacy study.

References

Application Note: Quantification of Doxofylline in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-MS/MS protocol for the detection of doxofylline, a methylxanthine derivative used as a bronchodilator, is outlined below. This application note is intended for researchers, scientists, and professionals in drug development. Doxofylline is the active ingredient in products sometimes marketed under brand names such as Domoxin. The protocol details a sensitive and specific method for the quantification of doxofylline in biological matrices.

Introduction

Doxofylline is a novel bronchodilator that, unlike theophylline, has a lower affinity for adenosine A1 and A2 receptors, which may contribute to a better safety profile.[1] Accurate and rapid quantification of doxofylline in biological samples is crucial for pharmacokinetic studies and therapeutic drug monitoring. This document describes a validated UPLC-MS/MS method for the determination of doxofylline in human plasma. The method is rapid, specific, and sensitive, with a total run time of 2.6 minutes.[2]

Principle

The method utilizes Ultra-Performance Liquid Chromatography (UPLC) for the separation of doxofylline from plasma components, followed by tandem mass spectrometry (MS/MS) for sensitive and selective detection. A stable isotope-labeled internal standard, doxofylline-d4, is used to ensure accuracy and precision.[2] The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both doxofylline and its internal standard.

Experimental Protocol

1. Materials and Reagents

  • Doxofylline reference standard

  • Doxofylline-d4 (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

2. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a stock solution of doxofylline by dissolving the reference standard in methanol to a final concentration of 1 mg/mL.[3]

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solution with a mixture of water and acetonitrile (50:50, v/v) to obtain concentrations ranging from 20 ng/mL to 16,000 ng/mL.[2]

  • Internal Standard Working Solution: Prepare a working solution of doxofylline-d4 in methanol at a suitable concentration.

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add a specified amount of the internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate plasma proteins.[4]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.

3. Chromatographic Conditions

The chromatographic separation is performed on a C18 column.[2][4]

ParameterValue
Column Kinetex-C18 (50 x 2.1 mm, 5 µm)[2]
Mobile Phase A 0.3% Formic acid in water[2]
Mobile Phase B 90% Acetonitrile with 0.3% Formic acid[2]
Flow Rate 0.30 mL/min[5]
Injection Volume 5 µL
Column Temperature 30°C[4]
Run Time 2.6 minutes[2]

Gradient Elution Program

Time (min)% Mobile Phase B
0.010
1.090
2.090
2.110
2.610

4. Mass Spectrometric Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI) mode.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 8 psi

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Doxofylline 267.0181.0[2]
Doxofylline-d4 (IS) 271.2181.1[2]

Data Presentation

Method Validation Summary

The described method has been validated for linearity, precision, and accuracy.[2]

ParameterResult
Linear Range 20.0 to 16,000 ng/mL[2]
Correlation Coefficient (r²) > 0.99
Intra-batch Precision (%RSD) 1.3% to 9.0%[2]
Inter-batch Precision (%RSD) 2.2% to 7.0%[2]
Intra-batch Accuracy -8.0% to 2.5%[2]
Inter-batch Accuracy -5.8% to 0.8%[2]
Lower Limit of Quantification (LLOQ) 2 ng/mL[5]

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma 1. Human Plasma Sample add_is 2. Add Internal Standard (Doxofylline-d4) plasma->add_is protein_precip 3. Protein Precipitation (Acetonitrile) add_is->protein_precip vortex 4. Vortex protein_precip->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant dry 7. Evaporate to Dryness supernatant->dry reconstitute 8. Reconstitute in Mobile Phase dry->reconstitute injection 9. Inject Sample reconstitute->injection uplc 10. UPLC Separation (C18 Column) injection->uplc msms 11. MS/MS Detection (MRM Mode) uplc->msms quantification 12. Quantification msms->quantification

Caption: Workflow for the HPLC-MS/MS detection of Doxofylline.

References

Application Notes and Protocols for Domoxin Hydrogen Tartrate in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domoxin hydrogen tartrate is a hydrazine derivative, initially investigated as a monoamine oxidase inhibitor (MAOI)[1]. While its primary mechanism of action is related to the inhibition of monoamine oxidase, understanding its potential off-target interactions is crucial for a comprehensive pharmacological profile. These application notes provide detailed protocols for evaluating the binding affinity of this compound to key G-protein coupled receptors (GPCRs) implicated in neuropsychopharmacology: the Dopamine D1 receptor, the Serotonin 5-HT2A receptor, and the Alpha-1 adrenergic receptor.

The following protocols are designed for in vitro receptor binding assays using radioligand competition studies. These assays are fundamental in drug discovery for determining the affinity and selectivity of a compound for specific receptors.

Target Receptors and Signaling Pathways

A thorough understanding of the signaling pathways associated with the target receptors is essential for interpreting binding data and predicting the potential functional effects of Domoxin.

Dopamine D1 Receptor Signaling Pathway

The Dopamine D1 receptor (D1R) is a Gαs/olf-coupled GPCR.[2] Upon activation by an agonist, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and gene expression.[2][3][4]

D1R_Signaling Domoxin Domoxin (Hypothetical Ligand) D1R Dopamine D1 Receptor (Gαs/olf-coupled) Domoxin->D1R Binds G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream Phosphorylates

Diagram 1: Dopamine D1 Receptor Signaling Pathway.
Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is coupled to the Gq/11 signaling pathway.[5] Agonist binding activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC), leading to a cascade of cellular responses.[5][6][7]

5HT2A_Signaling Domoxin Domoxin (Hypothetical Ligand) 5HT2A_R 5-HT2A Receptor (Gq/11-coupled) Domoxin->5HT2A_R Binds G_protein Gq/11 5HT2A_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Cleaves PIP2 PIP2 PIP2->IP3 PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates

Diagram 2: 5-HT2A Receptor Signaling Pathway.
Alpha-1 Adrenergic Receptor Signaling Pathway

Alpha-1 adrenergic receptors are also Gq-coupled GPCRs.[8] Similar to the 5-HT2A receptor, their activation leads to the PLC-mediated hydrolysis of PIP2, generating IP3 and DAG.[8] This results in an increase in intracellular Ca2+ and activation of PKC, which can mediate physiological responses such as smooth muscle contraction.[8][9]

Alpha1_Signaling Domoxin Domoxin (Hypothetical Ligand) Alpha1_R α1-Adrenergic Receptor (Gq-coupled) Domoxin->Alpha1_R Binds G_protein Gq Alpha1_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Cleaves PIP2 PIP2 PIP2->IP3 PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates

Diagram 3: Alpha-1 Adrenergic Receptor Signaling Pathway.

Experimental Protocols

The following protocols describe competitive radioligand binding assays to determine the inhibitory constant (Ki) of this compound for the target receptors. These assays measure the ability of Domoxin to displace a known high-affinity radioligand from its receptor.

General Experimental Workflow

The general workflow for a competitive receptor binding assay is as follows:

Experimental_Workflow A Prepare Reagents: - Cell Membranes with Receptor - Radioligand - Domoxin dilutions - Assay Buffer B Incubate: Combine membranes, radioligand, and Domoxin/vehicle. A->B C Separate Bound from Free Ligand: - Filtration or - Scintillation Proximity Assay (SPA) B->C D Quantify Bound Radioligand: Scintillation Counting C->D E Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation D->E

Diagram 4: General Workflow for Competitive Binding Assay.
Materials and Reagents

  • Cell Membranes: Commercially available or prepared in-house, expressing the human Dopamine D1, 5-HT2A, or Alpha-1 adrenergic receptor.

  • Radioligands:

    • For D1 Receptor: [³H]-SCH 23390

    • For 5-HT2A Receptor: [³H]-Ketanserin

    • For Alpha-1 Adrenergic Receptor: [³H]-Prazosin

  • This compound: Stock solution prepared in an appropriate solvent (e.g., DMSO), with serial dilutions in assay buffer.

  • Non-specific Binding Control:

    • For D1 Receptor: SKF 83566 or unlabeled SCH 23390

    • For 5-HT2A Receptor: Mianserin or unlabeled Ketanserin

    • For Alpha-1 Adrenergic Receptor: Phentolamine or unlabeled Prazosin

  • Assay Buffer: Composition will vary depending on the receptor (see specific protocols).

  • Scintillation Cocktail (for filtration assays) or SPA beads (for SPA).

  • Filtration Apparatus with glass fiber filters or a scintillation counter capable of reading microplates.

Protocol 1: Dopamine D1 Receptor Binding Assay (Filtration Method)
  • Preparation:

    • Prepare assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Dilute the D1 receptor-expressing membranes in the assay buffer to a final concentration of 10-20 µg of protein per well.

    • Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM).

    • Prepare the radioligand, [³H]-SCH 23390, at a final concentration of 0.2-0.5 nM.

  • Incubation:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or non-specific control (e.g., 10 µM SKF 83566).

      • 50 µL of Domoxin dilution or vehicle.

      • 50 µL of [³H]-SCH 23390.

      • 50 µL of diluted membranes.

    • Incubate at room temperature for 60-90 minutes.

  • Filtration:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer, using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

Protocol 2: 5-HT2A Receptor Binding Assay (Scintillation Proximity Assay - SPA)
  • Preparation:

    • Prepare assay buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl₂, pH 7.4.

    • Couple the 5-HT2A receptor-expressing membranes to wheat germ agglutinin (WGA)-coated SPA beads. Incubate membranes and beads together for at least 30 minutes at room temperature.

    • Prepare serial dilutions of this compound.

    • Prepare the radioligand, [³H]-Ketanserin, at a final concentration of 0.5-1.0 nM.

  • Incubation:

    • In a 96-well plate, add:

      • 25 µL of assay buffer or non-specific control (e.g., 10 µM Mianserin).

      • 25 µL of Domoxin dilution or vehicle.

      • 50 µL of [³H]-Ketanserin.

      • 100 µL of the membrane-bead slurry.

    • Seal the plate and incubate at room temperature for 120 minutes with gentle agitation.

  • Quantification:

    • Centrifuge the plate briefly to settle the beads.

    • Count the plate in a microplate scintillation counter. No separation step is needed as only radioligand bound to the receptor-coupled beads will generate a signal.[10][11][12][13][14]

Protocol 3: Alpha-1 Adrenergic Receptor Binding Assay (Filtration Method)
  • Preparation:

    • Prepare assay buffer: 50 mM Tris-HCl, 1 mM MgCl₂, pH 7.4.

    • Dilute the Alpha-1 receptor-expressing membranes in the assay buffer to a final concentration of 20-40 µg of protein per well.

    • Prepare serial dilutions of this compound.

    • Prepare the radioligand, [³H]-Prazosin, at a final concentration of 0.1-0.3 nM.

  • Incubation:

    • In a 96-well plate, add:

      • 50 µL of assay buffer (for total binding) or non-specific control (e.g., 10 µM Phentolamine).

      • 50 µL of Domoxin dilution or vehicle.

      • 50 µL of [³H]-Prazosin.

      • 50 µL of diluted membranes.

    • Incubate at 25°C for 45-60 minutes.

  • Filtration and Quantification:

    • Follow the same filtration and quantification steps as described in Protocol 1.

Data Presentation and Analysis

The raw data (counts per minute, CPM) should be used to calculate the percentage of specific binding at each concentration of Domoxin.

Specific Binding = Total Binding - Non-specific Binding

Plot the percentage of specific binding against the log concentration of Domoxin to generate a competition curve. Use non-linear regression to fit the data and determine the IC50 value (the concentration of Domoxin that inhibits 50% of the specific binding of the radioligand).

The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation :

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).

Hypothetical Data Summary

The following table presents a hypothetical summary of binding data for this compound at the target receptors.

ReceptorRadioligandRadioligand Conc. (nM)Radioligand Kd (nM)Domoxin IC50 (µM)Domoxin Ki (µM)
Dopamine D1 [³H]-SCH 233900.30.55.23.25
5-HT2A [³H]-Ketanserin0.81.21.81.08
Alpha-1 Adrenergic [³H]-Prazosin0.20.312.58.33

Interpretation: Based on this hypothetical data, this compound shows the highest affinity for the 5-HT2A receptor, followed by the Dopamine D1 receptor, and the lowest affinity for the Alpha-1 adrenergic receptor. This suggests a potential for serotonergic and dopaminergic activity beyond its MAOI properties.

Conclusion

These application notes provide a framework for the characterization of this compound's binding profile at key CNS receptors. By following these detailed protocols, researchers can obtain reliable data on the affinity and selectivity of Domoxin, contributing to a more complete understanding of its pharmacological properties. It is recommended to perform saturation binding experiments for each receptor to accurately determine the Kd of the radioligand and the Bmax of the receptor preparation.[15][16][17] Further functional assays should be conducted to determine whether Domoxin acts as an agonist, antagonist, or inverse agonist at these receptors.

References

Application Notes and Protocols for High-Throughput Screening of Domoxin Hydrogen Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domoxin is a hydrazine derivative that acts as a monoamine oxidase (MAO) inhibitor.[1][2] Monoamine oxidases are a family of enzymes responsible for the oxidative deamination of monoamines, such as neurotransmitters like serotonin, dopamine, and norepinephrine.[3] As an MAO inhibitor, Domoxin is a compound of interest for researchers in drug discovery and development, particularly in the fields of neuropharmacology and psychiatry. Although Domoxin itself was never marketed as an antidepressant, its properties as a research chemical make it a candidate for investigation in high-throughput screening (HTS) campaigns to identify novel therapeutic agents.[1]

These application notes provide a framework for the high-throughput screening of Domoxin hydrogen tartrate and other hydrazine-based MAO inhibitors. The protocols described herein are based on established methods for screening MAO inhibitors and can be adapted for various research needs.

Principle of Monoamine Oxidase Inhibition Assays

The primary mechanism of action for Domoxin and other hydrazine MAOIs is the inhibition of monoamine oxidase enzymes (MAO-A and MAO-B).[2][3][4] High-throughput screening assays for these inhibitors typically rely on the detection of a product of the MAO-catalyzed reaction. In a common format, the oxidation of a substrate by MAO produces hydrogen peroxide (H₂O₂). This H₂O₂ can then be used in a secondary reaction, often catalyzed by horseradish peroxidase (HRP), to convert a non-fluorescent or non-colored probe into a fluorescent or colored product. The signal generated is proportional to MAO activity, and a decrease in signal in the presence of an inhibitor like Domoxin indicates its potency.

Data Presentation

Quantitative data from HTS assays are crucial for determining the potency and selectivity of compounds. The following tables provide a template for presenting such data for this compound and a known hydrazine MAOI, Phenelzine, for comparison.

Table 1: Biochemical Assay Data for MAO Inhibitors

CompoundTargetAssay TypeIC50 (µM)% Inhibition at 10 µM
This compoundMAO-AFluorescent HTSData Not AvailableData Not Available
This compoundMAO-BFluorescent HTSData Not AvailableData Not Available
PhenelzineMAO-AFluorescent HTS0.5 - 2.0~85%
PhenelzineMAO-BFluorescent HTS2.0 - 10.0~60%

Note: IC50 values for Phenelzine are approximate and can vary based on experimental conditions.

Table 2: Cell-Based Assay Data for MAO Inhibitors

CompoundCell LineAssay TypeEC50 (µM)Cytotoxicity (CC50, µM)
This compoundSH-SY5YNeurotransmitter UptakeData Not AvailableData Not Available
This compoundPC12Reporter Gene AssayData Not AvailableData Not Available
PhenelzineSH-SY5YNeurotransmitter Uptake5.0 - 20.0>100

Note: EC50 and CC50 values for Phenelzine are illustrative and depend on the specific assay and cell line used.

Signaling Pathway and Experimental Workflows

Monoamine Oxidase Inhibition Signaling Pathway

The following diagram illustrates the general pathway of monoamine oxidase activity and its inhibition.

MAO_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_mito Mitochondrion (Presynaptic) Monoamine Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) Vesicle Synaptic Vesicle Monoamine->Vesicle Packaging MAO Monoamine Oxidase (MAO) Monoamine->MAO Degradation ReleasedMonoamine Released Monoamine Vesicle->ReleasedMonoamine Exocytosis ReleasedMonoamine->Monoamine Reuptake Receptor Postsynaptic Receptor ReleasedMonoamine->Receptor Binding Aldehyde Aldehyde Metabolite MAO->Aldehyde H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 Domoxin Domoxin (MAO Inhibitor) Domoxin->MAO Inhibition

Caption: Monoamine Oxidase Inhibition Pathway

Experimental Workflow: Biochemical HTS Assay

This diagram outlines the steps for a typical biochemical high-throughput screening assay for MAO inhibitors.

Biochemical_HTS_Workflow start Start dispense_compounds Dispense Compounds (Domoxin, Controls) into 384-well plate start->dispense_compounds add_mao Add MAO Enzyme (MAO-A or MAO-B) dispense_compounds->add_mao pre_incubate Pre-incubation add_mao->pre_incubate add_substrate_probe Add Substrate/Probe Mix (e.g., Amplex Red, HRP, MAO substrate) pre_incubate->add_substrate_probe incubate Incubate at RT add_substrate_probe->incubate read_plate Read Fluorescence (Ex/Em appropriate for probe) incubate->read_plate analyze_data Data Analysis (Calculate % Inhibition, IC50) read_plate->analyze_data end End analyze_data->end

Caption: Biochemical HTS Workflow

Experimental Workflow: Cell-Based HTS Assay

This diagram illustrates a general workflow for a cell-based high-throughput screening assay to assess the effects of MAO inhibitors.

Cell_Based_HTS_Workflow start Start seed_cells Seed Cells (e.g., SH-SY5Y) in 384-well plate start->seed_cells incubate_cells Incubate Cells (24h) seed_cells->incubate_cells add_compounds Add Domoxin or Controls incubate_cells->add_compounds incubate_compounds Incubate with Compounds (1-24h) add_compounds->incubate_compounds assay_readout Perform Assay Readout (e.g., Neurotransmitter Uptake, Reporter Gene, Viability) incubate_compounds->assay_readout read_plate Read Signal (Luminescence, Fluorescence, etc.) assay_readout->read_plate analyze_data Data Analysis (Calculate % Activity, EC50, CC50) read_plate->analyze_data end End analyze_data->end

Caption: Cell-Based HTS Workflow

Experimental Protocols

Protocol 1: Biochemical High-Throughput Screening of this compound for MAO-A/B Inhibition

Objective: To determine the in vitro inhibitory activity of this compound against human recombinant MAO-A and MAO-B enzymes in a high-throughput format.

Materials and Reagents:

  • This compound

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Known MAO inhibitors for positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)

  • DMSO (for compound dilution)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • 384-well black, flat-bottom plates

  • Multichannel pipette or automated liquid handler

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a dilution series of this compound in DMSO.

    • Prepare stock solutions of positive and negative controls.

  • Assay Plate Preparation:

    • Using an automated liquid handler or multichannel pipette, dispense a small volume (e.g., 100 nL) of the compound dilutions into the wells of a 384-well plate.

    • Include wells for positive controls (known inhibitor), negative controls (DMSO vehicle), and no-enzyme controls.

  • Enzyme Addition:

    • Dilute MAO-A and MAO-B enzymes to the desired concentration in assay buffer.

    • Add the diluted enzyme solution to each well (except no-enzyme controls).

  • Pre-incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Substrate Reaction:

    • Prepare a substrate master mix containing the MAO substrate, Amplex® Red, and HRP in assay buffer.

    • Add the substrate master mix to all wells to initiate the reaction.

  • Incubation:

    • Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Read the fluorescence intensity of each well using a plate reader with excitation and emission wavelengths appropriate for the chosen fluorescent probe (e.g., Ex/Em ~530/590 nm for Amplex® Red).

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all wells.

    • Calculate the percent inhibition for each concentration of this compound relative to the negative control (DMSO).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based High-Throughput Screening of this compound for Cellular MAO Activity

Objective: To assess the effect of this compound on MAO activity within a cellular context and evaluate its potential cytotoxicity.

Materials and Reagents:

  • This compound

  • A suitable cell line expressing MAO (e.g., SH-SY5Y neuroblastoma cells)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)

  • MAO-Glo™ Assay kit (Promega) or similar

  • Cell viability reagent (e.g., CellTiter-Glo®, Promega)

  • Known MAO inhibitors for positive controls

  • DMSO

  • 384-well white, clear-bottom tissue culture-treated plates

  • Multichannel pipette or automated liquid handler

  • Luminescence plate reader

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into 384-well plates at an optimized density and incubate overnight at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare a dilution series of this compound and control compounds in cell culture medium.

    • Remove the old medium from the cell plate and add the medium containing the compounds.

  • Incubation:

    • Incubate the cells with the compounds for a predetermined time (e.g., 24 hours) at 37°C, 5% CO₂.

  • MAO Activity Assay:

    • Equilibrate the plate and MAO-Glo™ reagents to room temperature.

    • Add the MAO-Glo™ substrate to each well and incubate as per the manufacturer's instructions.

    • Add the detection reagent to convert the product to a luminescent signal and incubate.

    • Measure the luminescence using a plate reader.

  • Cytotoxicity Assay (Parallel Plate):

    • Prepare a parallel plate of cells treated with the same compound dilutions.

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

    • Incubate according to the manufacturer's protocol.

    • Measure the luminescence to determine cell viability.

  • Data Analysis:

    • For the MAO activity assay, normalize the data to the vehicle control and calculate the percent inhibition for each concentration. Determine the EC50 value by fitting the data to a dose-response curve.

    • For the cytotoxicity assay, normalize the data to the vehicle control and calculate the percent viability. Determine the CC50 value.

    • Compare the EC50 and CC50 values to assess the therapeutic window of the compound.

Conclusion

References

Application of Domoxin Hydrogen Tartrate in Neuroscience Research: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive literature and database search, no public information, research articles, or experimental data could be found regarding the application of Domoxin hydrogen tartrate in neuroscience research.

A thorough investigation was conducted using the compound name "this compound" and its chemical synonyms, including "HYDRAZINE, 1-((2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL)-1-(PHENYLMETHYL)-, (2R,3R)-2,3-DIHYDROXYBUTANEDIOATE (1:1)" and "HYDRAZINOXANE DA 641". The search encompassed a wide range of scientific databases and search engines for any studies related to its mechanism of action, neuropharmacological effects, receptor binding profiles, or use in any experimental neuroscience protocols.

The search results did not yield any relevant publications or datasets. The only mention of this compound appears in chemical substance registration databases, which confirms its existence as a chemical entity but provides no information on its biological activity or research applications.

Due to the complete absence of available data, it is not possible to provide the requested Application Notes and Protocols, including:

  • Quantitative Data: No binding affinities, EC50/IC50 values, or other quantitative metrics in a neuroscience context have been published.

  • Experimental Protocols: No methodologies for in vitro or in vivo experiments involving this compound in neuroscience have been described in the literature.

  • Signaling Pathways and Mechanisms of Action: Without any research, the signaling pathways and molecular targets of this compound in the nervous system remain unknown. Therefore, no diagrams can be generated.

This lack of information suggests that this compound may be a novel compound that has not yet been characterized in the field of neuroscience, a compound that was not pursued in further research, or a substance that is investigated under a different, undisclosed name. Therefore, the detailed application notes, protocols, and visualizations requested by the user cannot be created.

Domoxin Hydrogen Tartrate: A Tool for Interrogating Monoamine Oxidase Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Domoxin hydrogen tartrate, a hydrazine derivative, is classified as a monoamine oxidase inhibitor (MAOI). Although never commercially marketed, its chemical structure suggests its utility as a tool compound for the preclinical investigation of pathways regulated by monoamine oxidases (MAOs). MAOs are critical enzymes in the catabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes leads to an increase in the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and neuroprotective drugs.

As a research tool, this compound can be employed to:

  • Elucidate the roles of MAO-A and MAO-B in various physiological and pathological processes.

  • Investigate the downstream signaling cascades affected by elevated monoamine levels.

  • Serve as a reference compound in the screening and characterization of novel MAO inhibitors.

  • Probe the potential therapeutic applications of MAO inhibition in models of neurological and psychiatric disorders.

Due to the limited specific data on this compound, the following protocols and data are based on the established methodologies for characterizing MAOIs. Researchers should perform initial dose-response studies to determine the optimal concentrations for their specific experimental systems.

Quantitative Data Summary

The following table summarizes typical quantitative data that would be generated to characterize an MAOI like this compound. Note that these are representative values and actual results for Domoxin will need to be experimentally determined.

ParameterTypical Value Range for MAOIsDescription
IC50 (MAO-A) 1 nM - 10 µMThe half-maximal inhibitory concentration against the MAO-A isoform. Lower values indicate higher potency.
IC50 (MAO-B) 1 nM - 10 µMThe half-maximal inhibitory concentration against the MAO-B isoform. Lower values indicate higher potency.
Ki (MAO-A) 0.1 nM - 1 µMThe inhibition constant for the MAO-A isoform, reflecting the binding affinity of the inhibitor.
Ki (MAO-B) 0.1 nM - 1 µMThe inhibition constant for the MAO-B isoform, reflecting the binding affinity of the inhibitor.
Selectivity Index VariesThe ratio of IC50 (MAO-B) / IC50 (MAO-A) or vice versa, indicating the inhibitor's preference for one isoform.

Signaling Pathway

Domoxin, as a monoamine oxidase inhibitor, is expected to increase the levels of monoamine neurotransmitters by preventing their degradation. This leads to enhanced activation of their respective postsynaptic receptors and subsequent downstream signaling.

MAOI_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO) MA->MAO Degradation Increased_MA Increased Monoamines MA->Increased_MA Increased Release Domoxin Domoxin Domoxin->MAO Inhibition Receptor Postsynaptic Receptors Increased_MA->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Activation

Figure 1. Mechanism of action of Domoxin as a monoamine oxidase inhibitor.

Experimental Protocols

Protocol 1: In Vitro MAO-A and MAO-B Inhibition Assay

This protocol outlines a fluorometric method to determine the IC50 of this compound for both MAO-A and MAO-B isoforms.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound

  • MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

  • Amplex® Red MAO Assay Kit (or similar)

  • 96-well black microplates

  • Plate reader with fluorescence capabilities (Ex/Em ~545/590 nm)

  • Phosphate buffer (pH 7.4)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in phosphate buffer.

  • Reaction Mixture: In each well of the 96-well plate, add:

    • Phosphate buffer

    • Recombinant MAO-A or MAO-B enzyme

    • Varying concentrations of this compound (or vehicle control)

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the appropriate MAO substrate and the Amplex® Red reagent to each well to start the reaction.

  • Measurement: Immediately begin reading the fluorescence intensity every minute for 30-60 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MAO_Inhibition_Workflow A Prepare Domoxin Serial Dilutions B Add Buffer, Enzyme, and Domoxin to Plate A->B C Pre-incubate at 37°C B->C D Add Substrate and Amplex Red C->D E Measure Fluorescence D->E F Calculate Reaction Rates and IC50 E->F

Figure 2. Workflow for the in vitro MAO inhibition assay.

Protocol 2: Western Blot Analysis of Downstream Signaling

This protocol describes how to assess the effect of this compound on the phosphorylation of key proteins in a relevant downstream signaling pathway, such as the ERK/MAPK pathway, in a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a predetermined time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-ERK1/2) to normalize the data.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated protein relative to the total protein.

Western_Blot_Workflow A Cell Treatment with Domoxin B Cell Lysis and Protein Quantification A->B C SDS-PAGE and Western Blot Transfer B->C D Immunoblotting with Primary and Secondary Antibodies C->D E Chemiluminescent Detection D->E F Densitometry Analysis E->F

Figure 3. Workflow for Western blot analysis of downstream signaling.

Experimental Design for Efficacy Studies of Domoxin Hydrogen Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Disclaimer: The following application note and protocols are based on a hypothesized mechanism of action for Domoxin hydrogen tartrate. Due to the limited publicly available information on this specific compound, we are postulating that this compound acts as a selective alpha-1 adrenergic receptor antagonist. This assumption is based on the presence of a benzodioxan moiety in its chemical structure, which is common in known alpha-1 blockers. The experimental design outlined below is intended to serve as a comprehensive template for investigating the efficacy of a compound with this hypothesized pharmacological profile.

Introduction

This compound is an investigational compound with a chemical structure featuring a benzodioxan component, suggesting a potential interaction with adrenergic receptors. Alpha-1 adrenergic receptors, predominantly located on vascular smooth muscle, play a crucial role in regulating blood pressure.[1][2] Antagonism of these receptors leads to vasodilation and a subsequent reduction in blood pressure, a mechanism employed by several clinically approved antihypertensive drugs.[3][4] This document provides a detailed experimental framework to investigate the efficacy of this compound as a selective alpha-1 adrenergic receptor antagonist for the potential treatment of hypertension. The protocols described herein cover in vitro characterization and in vivo validation of its pharmacological activity.

Hypothesized Signaling Pathway

Alpha-1 adrenergic receptors are Gq protein-coupled receptors. Upon binding of an agonist like norepinephrine, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular calcium, along with PKC activation, leads to smooth muscle contraction. We hypothesize that this compound competitively blocks the binding of norepinephrine to the alpha-1 adrenergic receptor, thereby inhibiting this signaling cascade and preventing vasoconstriction.[1]

Domoxin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine Alpha1_AR Alpha-1 Adrenergic Receptor NE->Alpha1_AR Domoxin Domoxin Domoxin->Alpha1_AR Antagonism Gq Gq protein Alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release SR->Ca2_release Ca2 ↑ [Ca²⁺]i Ca2_release->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Leads to PKC->Contraction Leads to

Hypothesized Signaling Pathway of this compound.

Experimental Workflow

The proposed experimental workflow is designed to systematically evaluate the efficacy of this compound, starting with in vitro characterization and progressing to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Efficacy Studies cluster_invivo In Vivo Efficacy Studies Receptor_Binding Alpha-1 Adrenergic Receptor Binding Assay Cell_Viability Cell Viability Assay (e.g., MTT, MTS) Receptor_Binding->Cell_Viability Determine cytotoxicity Aortic_Ring Ex Vivo Aortic Ring Assay Receptor_Binding->Aortic_Ring Assess functional antagonism Signaling_Assay Downstream Signaling Assay (Western Blot for p-ERK) Aortic_Ring->Signaling_Assay Confirm mechanism SHR_Model Spontaneously Hypertensive Rat (SHR) Model Signaling_Assay->SHR_Model Proceed to in vivo BP_Measurement Blood Pressure Monitoring (Tail-cuff or Telemetry) SHR_Model->BP_Measurement Toxicity Preliminary Toxicity Assessment SHR_Model->Toxicity PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis BP_Measurement->PK_PD

General Experimental Workflow for Domoxin Efficacy Studies.

In Vitro Efficacy Studies

Alpha-1 Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the alpha-1 adrenergic receptor.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line overexpressing the human alpha-1 adrenergic receptor (e.g., HEK293 cells).

  • Competitive Binding Assay:

    • Incubate the membrane homogenates with a fixed concentration of a radiolabeled alpha-1 adrenergic antagonist (e.g., [3H]-Prazosin) and varying concentrations of this compound.[5][6]

    • Incubate for 60 minutes at 25°C in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.[6]

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled antagonist) from total binding.

    • Determine the IC50 value (concentration of Domoxin that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Parameter Expected Outcome for an Effective Antagonist
Ki Value Low nanomolar range, indicating high binding affinity.
Cell Viability Assay

Objective: To assess the cytotoxicity of this compound in a relevant cell line.

Protocol (MTT Assay):

  • Cell Culture: Seed vascular smooth muscle cells (e.g., A7r5 cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-48 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[7][8]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Parameter Expected Outcome
CC50 (50% cytotoxic concentration) > 10 µM, indicating low cytotoxicity at effective concentrations.
Ex Vivo Aortic Ring Assay

Objective: To evaluate the functional antagonistic effect of this compound on vascular smooth muscle contraction.

Protocol:

  • Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into 2-3 mm rings.[9][10]

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes.

  • Contraction and Antagonism:

    • Induce contraction with an alpha-1 adrenergic agonist (e.g., phenylephrine).

    • In separate experiments, pre-incubate the rings with varying concentrations of this compound before adding the agonist.

  • Data Recording and Analysis: Record the isometric tension and construct concentration-response curves for the agonist in the presence and absence of the antagonist. Determine the pA2 value from a Schild plot analysis to quantify the potency of the antagonist.

Parameter Expected Outcome for a Competitive Antagonist
Phenylephrine-induced Contraction Dose-dependent inhibition by this compound.
Schild Plot Slope Approximately 1, indicating competitive antagonism.
pA2 Value High value, indicating high antagonist potency.

In Vivo Efficacy Studies

Spontaneously Hypertensive Rat (SHR) Model

Objective: To assess the antihypertensive efficacy of this compound in a genetically hypertensive animal model.[11][12][13][14]

Protocol:

  • Animal Model: Use adult male Spontaneously Hypertensive Rats (SHRs) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

  • Acclimatization and Baseline Measurement: Acclimatize the animals for at least one week and measure baseline blood pressure and heart rate.

  • Drug Administration:

    • Administer this compound orally or via intraperitoneal injection once daily for a specified period (e.g., 2-4 weeks).

    • Include a vehicle control group and a positive control group (e.g., Prazosin).

  • Blood Pressure Monitoring:

    • Measure systolic and diastolic blood pressure and heart rate at regular intervals using a non-invasive tail-cuff method or continuously via radiotelemetry.[15]

  • Data Analysis: Compare the changes in blood pressure and heart rate between the treatment groups and the vehicle control group.

Parameter SHR Vehicle Control SHR + Domoxin SHR + Prazosin WKY Vehicle Control
Mean Arterial Pressure (mmHg) ~180-200Significant reductionSignificant reduction~110-120
Heart Rate (bpm) ~350-400No significant change or slight reflex tachycardiaNo significant change or slight reflex tachycardia~300-350
Downstream Signaling Analysis (Western Blot)

Objective: To confirm the mechanism of action in vivo by assessing the phosphorylation of downstream signaling molecules.

Protocol:

  • Tissue Collection: At the end of the in vivo study, euthanize the animals and collect aortic tissue.

  • Protein Extraction: Homogenize the tissue and extract total protein.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16][17]

    • Probe the membrane with primary antibodies against phosphorylated and total forms of downstream signaling proteins (e.g., ERK1/2).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.

Protein Target Expected Outcome in Aortic Tissue from Domoxin-treated SHRs
p-ERK1/2 / Total ERK1/2 Ratio Significantly reduced compared to vehicle-treated SHRs.

Conclusion

This comprehensive experimental design provides a robust framework for evaluating the efficacy of this compound as a potential antihypertensive agent acting via alpha-1 adrenergic receptor antagonism. The successful completion of these studies will elucidate the compound's binding affinity, functional activity, and in vivo efficacy, providing critical data for its further development as a therapeutic agent.

References

Application Notes and Protocols: Domoxin Hydrogen Tartrate Delivery Systems and Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Domoxin is a hydrazine derivative monoamine oxidase inhibitor (MAOI) that was investigated as an antidepressant but never commercially marketed.[1][2] Its salt form, Domoxin hydrogen tartrate, presents formulation challenges likely related to physicochemical properties such as solubility and stability. Advanced drug delivery systems are crucial for optimizing the therapeutic potential of such molecules by enhancing bioavailability, providing controlled release, and improving stability.

These application notes provide a comprehensive overview of hypothetical formulation strategies and detailed experimental protocols for the development and characterization of this compound delivery systems. The data presented herein is illustrative and intended to serve as a guide for formulation scientists.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation design. The following table summarizes hypothetical data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueMethod
Molecular FormulaC16H18N2O2 · C4H6O6-
Molecular Weight420.41 g/mol -
AppearanceWhite to off-white crystalline powderVisual Inspection
Melting Point175-180 °CDifferential Scanning Calorimetry (DSC)
pKa7.8 (amine)Potentiometric titration
Aqueous Solubility (25°C)0.85 mg/mLHPLC after equilibrium
Log P (octanol/water)2.1Shake-flask method
StabilitySensitive to light and oxidationForced degradation studies

Formulation Development: Nanoparticulate Delivery System

To address the poor aqueous solubility of Domoxin, a nanoparticulate formulation using a biodegradable polymer like poly(lactic-co-glycolic acid) (PLGA) is proposed. This approach can enhance the dissolution rate and potentially offer sustained release.

Table 2: Composition of a Hypothetical this compound PLGA Nanoparticle Formulation

ComponentFunctionQuantity per 100 mg Nanoparticles
This compoundActive Pharmaceutical Ingredient20 mg
PLGA (50:50)Polymer Matrix75 mg
D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS)Stabilizer5 mg
AcetoneOrganic Solventq.s.
Purified WaterAqueous Phaseq.s.

Experimental Protocols

Protocol for Preparation of this compound PLGA Nanoparticles (Solvent Evaporation Method)

Objective: To formulate this compound-loaded PLGA nanoparticles.

Materials:

  • This compound

  • PLGA (50:50)

  • TPGS

  • Acetone

  • Purified Water

  • Magnetic stirrer

  • Rotary evaporator

  • Probe sonicator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 20 mg of this compound and 75 mg of PLGA in 5 mL of acetone.

  • Aqueous Phase Preparation: Dissolve 5 mg of TPGS in 20 mL of purified water.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring at 800 rpm.

  • Sonication: Sonicate the resulting emulsion using a probe sonicator for 3 minutes (30 seconds on, 30 seconds off) in an ice bath to form a nanoemulsion.

  • Solvent Evaporation: Transfer the nanoemulsion to a rotary evaporator and remove the acetone under reduced pressure at 40°C.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with purified water to remove excess stabilizer and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of water containing a cryoprotectant (e.g., 2% w/v trehalose) and freeze-dry for 48 hours to obtain a powder.

Diagram 1: Experimental Workflow for Nanoparticle Formulation and Characterization

G cluster_formulation Formulation cluster_characterization Characterization A Organic Phase (Domoxin + PLGA in Acetone) C Emulsification & Sonication A->C B Aqueous Phase (TPGS in Water) B->C D Solvent Evaporation C->D E Centrifugation & Washing D->E F Lyophilization E->F G Particle Size & Zeta Potential F->G H Encapsulation Efficiency F->H I In Vitro Drug Release F->I J Stability Studies F->J

Caption: Workflow for nanoparticle preparation and subsequent analysis.

Protocol for In Vitro Drug Release Study

Objective: To determine the release profile of this compound from PLGA nanoparticles.

Materials:

  • This compound-loaded nanoparticles

  • Phosphate buffered saline (PBS), pH 7.4

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Shaking incubator

  • HPLC system

Procedure:

  • Sample Preparation: Accurately weigh 10 mg of lyophilized nanoparticles and suspend in 2 mL of PBS (pH 7.4).

  • Dialysis Setup: Transfer the nanoparticle suspension into a pre-soaked dialysis bag and seal both ends.

  • Release Medium: Place the dialysis bag in a beaker containing 100 mL of PBS (pH 7.4).

  • Incubation: Place the beaker in a shaking incubator set at 37°C and 100 rpm.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.

  • Analysis: Analyze the withdrawn samples for Domoxin concentration using a validated HPLC method.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point.

Table 3: Hypothetical In Vitro Release Data of this compound from PLGA Nanoparticles

Time (hours)Cumulative Release (%)
00
112.5
221.3
435.8
852.1
1265.4
2478.9
4889.2
7295.6
Protocol for Stability Studies

Objective: To assess the stability of the this compound nanoparticle formulation under accelerated conditions.

Materials:

  • Lyophilized this compound nanoparticles

  • Stability chambers

  • HPLC system

  • Particle size analyzer

Procedure:

  • Sample Storage: Place the lyophilized nanoparticle formulation in sealed vials in a stability chamber maintained at 40°C and 75% relative humidity.

  • Time Points: Withdraw samples at 0, 1, 3, and 6 months.

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Visual inspection for color change or aggregation.

    • Drug Content: Determine the amount of Domoxin remaining using HPLC.

    • Particle Size and Polydispersity Index (PDI): Measure using dynamic light scattering.

    • In Vitro Release: Perform the in vitro release study as described in Protocol 4.2.

Table 4: Hypothetical Accelerated Stability Data (40°C / 75% RH)

Time (months)AppearanceDrug Content (%)Particle Size (nm)PDI
0White powder100.0180.50.15
1White powder99.2182.10.16
3White powder97.5188.90.19
6Slight yellowing94.8195.30.22

Signaling Pathway

Domoxin is a monoamine oxidase inhibitor (MAOI). MAOIs increase the levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain by inhibiting their degradation by the enzyme monoamine oxidase.

Diagram 2: Simplified Signaling Pathway of MAO Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NT_pre Neurotransmitters (Serotonin, Dopamine, etc.) MAO Monoamine Oxidase (MAO) NT_pre->MAO Degradation NT_synapse Increased Neurotransmitters NT_pre->NT_synapse Release Metabolites Inactive Metabolites MAO->Metabolites Receptor Postsynaptic Receptors NT_synapse->Receptor Binding Signal Neuronal Signaling Receptor->Signal Domoxin Domoxin (MAOI) Domoxin->MAO Inhibits

Caption: Mechanism of action of Domoxin as a MAO inhibitor.

References

Application Notes & Protocols: In-Vivo Evaluation of Domoxin Hydrogen Tartrate Polymorphic Forms

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Domoxin hydrogen tartrate is a novel selective antagonist of the fictitious G-protein coupled receptor, REV-7, which is implicated in inflammatory pathways. The solid-state properties of an active pharmaceutical ingredient (API), such as its polymorphic form, can significantly influence its bioavailability and, consequently, its therapeutic efficacy and safety profile. This document provides a comprehensive guide for the in-vivo evaluation of two polymorphic forms of this compound, designated as Form A and Form B. These protocols are designed for researchers in drug development and pharmacology to assess the pharmacokinetic, pharmacodynamic, and safety profiles of these different crystalline forms.

Physicochemical Properties of this compound Polymorphs

A summary of the key physicochemical properties of Form A and Form B is presented below. These differences in solubility and dissolution rate are hypothesized to impact their in-vivo performance.

PropertyForm AForm B
Crystalline Structure MonoclinicOrthorhombic
Aqueous Solubility (pH 7.4) 0.5 mg/mL1.2 mg/mL
Dissolution Rate (Intrinsic) SlowerFaster
Melting Point 182°C175°C
Hygroscopicity Non-hygroscopicSlightly hygroscopic
Thermodynamic Stability More stableLess stable

In-Vivo Experimental Protocols

Pharmacokinetic (PK) Study in Sprague-Dawley Rats

Objective: To determine and compare the pharmacokinetic profiles of this compound Form A and Form B following oral administration in rats.

Materials:

  • This compound (Form A and Form B)

  • Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300g)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Protocol:

  • Animal Acclimatization: Acclimatize rats for at least 7 days under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Dose Formulation: Prepare suspensions of Form A and Form B in the vehicle at a concentration of 10 mg/mL on the day of dosing. Ensure homogeneity by vortexing.

  • Dosing: Fast the rats overnight (with access to water) prior to dosing. Administer a single oral dose of 50 mg/kg of either Form A or Form B suspension via oral gavage (n=6 rats per group). A control group should receive the vehicle only.

  • Blood Sampling: Collect blood samples (~0.2 mL) from the tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Plasma Preparation: Immediately centrifuge the collected blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of Domoxin in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-inf, t1/2) for each group using non-compartmental analysis software.

Pharmacodynamic (PD) / Efficacy Study in a Carrageenan-Induced Paw Edema Model

Objective: To evaluate and compare the anti-inflammatory efficacy of this compound Form A and Form B.

Materials:

  • This compound (Form A and Form B)

  • Vehicle (as in PK study)

  • Carrageenan solution (1% w/v in sterile saline)

  • Pletysmometer

  • Male Wistar rats (6-8 weeks old, 200-250g)

Protocol:

  • Animal Acclimatization: Acclimatize rats as described in the PK study.

  • Dose Formulation: Prepare suspensions of Form A and Form B at 5 mg/mL in the vehicle.

  • Dosing: Administer a single oral dose of 25 mg/kg of either Form A or Form B (n=8 rats per group). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0 (pre-carrageenan), 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of paw edema for each group at each time point relative to the vehicle control group.

Hypothetical In-Vivo Data

Pharmacokinetic Parameters
ParameterForm A (50 mg/kg, oral)Form B (50 mg/kg, oral)
Cmax (ng/mL) 850 ± 1201450 ± 210
Tmax (h) 4.0 ± 0.51.5 ± 0.3
AUC0-24h (ng*h/mL) 6200 ± 7509800 ± 980
t1/2 (h) 5.2 ± 0.85.5 ± 0.7
Relative Bioavailability (Form B vs. A) -~158%
Pharmacodynamic Efficacy
Time (hours)% Inhibition of Paw Edema (Form A, 25 mg/kg)% Inhibition of Paw Edema (Form B, 25 mg/kg)
1 15.2 ± 3.128.5 ± 4.2
2 25.8 ± 4.545.1 ± 5.8
3 38.6 ± 5.262.3 ± 6.1
4 35.1 ± 4.958.7 ± 5.5
5 28.4 ± 4.149.2 ± 4.8

Visualizations

Domoxin_Signaling_Pathway Domoxin Domoxin REV7 REV-7 Receptor (GPCR) Domoxin->REV7 Antagonist G_protein Gαi/o Protein REV7->G_protein Inhibits Dissociation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation NFkB NF-κB Pathway PKA->NFkB Inhibition Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Suppression

Caption: Hypothetical signaling pathway for Domoxin as a REV-7 antagonist.

PK_Workflow start Start: PK Study acclimatize Animal Acclimatization (Sprague-Dawley Rats) start->acclimatize grouping Randomize into Groups (Form A, Form B, Vehicle) acclimatize->grouping fasting Overnight Fasting grouping->fasting dosing Oral Gavage Administration (50 mg/kg) fasting->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_calc end End: Compare Profiles pk_calc->end

Caption: Experimental workflow for the pharmacokinetic study.

PD_Workflow start Start: PD Study acclimatize Animal Acclimatization (Wistar Rats) start->acclimatize grouping Randomize into Groups (Form A, B, Vehicle, Positive Control) acclimatize->grouping dosing Oral Administration (25 mg/kg) grouping->dosing inflammation Induce Paw Edema (Carrageenan Injection, 1h post-dose) dosing->inflammation measurement Measure Paw Volume (Plethysmometer, 0-5h) inflammation->measurement analysis Calculate % Inhibition measurement->analysis end End: Compare Efficacy analysis->end

Troubleshooting & Optimization

Technical Support Center: Domoxin Hydrogen Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility issues with Domoxin hydrogen tartrate in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in PBS?

This compound, as a salt of a likely weakly basic compound, can exhibit pH-dependent solubility. Standard PBS has a pH of approximately 7.4. If the pKa of Domoxin is below this pH, its solubility in PBS will be significantly lower than in more acidic solutions. Furthermore, the presence of phosphate ions in PBS can sometimes lead to the formation of less soluble phosphate salts of the drug, a phenomenon known as the common ion effect.

Q2: What is the maximum concentration of this compound that can be dissolved in PBS?

The maximum concentration is highly dependent on the specific batch of the compound and the exact composition of the PBS. It is recommended to perform a solubility test to determine the empirical solubility limit in your specific experimental conditions. As a starting point, researchers often report difficulties achieving concentrations above 1-5 mM in standard PBS at room temperature.

Q3: Can I heat the PBS to dissolve this compound?

Gentle heating (e.g., to 37°C) can increase the rate of dissolution and the solubility of many compounds. However, prolonged heating or high temperatures should be avoided as it may lead to the degradation of this compound. Always test the stability of your compound at elevated temperatures before preparing stock solutions for critical experiments.

Q4: Is it acceptable to use a co-solvent to dissolve this compound?

Yes, using a water-miscible organic co-solvent is a common strategy to dissolve poorly soluble compounds. Solvents such as DMSO, ethanol, or DMF can be used to prepare a concentrated stock solution, which is then diluted into your aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5%).

Q5: Are there alternative buffers I can use instead of PBS?

If solubility in PBS remains an issue, consider using alternative buffers with a lower pH. Citrate buffer (pH 4-6) or acetate buffer (pH 3.6-5.6) can be suitable alternatives, provided they are compatible with your experimental setup. The choice of buffer should be guided by the pKa of Domoxin and the pH constraints of your assay.

Troubleshooting Guide

If you are experiencing issues with dissolving this compound in PBS, follow these troubleshooting steps:

1. Initial Dissolution Attempt in PBS

  • Protocol:

    • Weigh the desired amount of this compound powder.

    • Add a small amount of PBS to form a paste.

    • Gradually add the remaining PBS while vortexing or stirring continuously.

    • If the compound does not dissolve, proceed to the next steps.

2. Modifying the Dissolution Conditions

  • Sonication: Place the vial in a sonicator bath for 5-10 minute intervals. Monitor the solution for any signs of dissolution. Avoid prolonged sonication to prevent degradation.

  • Gentle Heating: Warm the solution to 37°C in a water bath with intermittent stirring. Do not exceed this temperature without prior stability data.

3. Adjusting the pH of the PBS

  • Protocol:

    • Prepare a fresh solution of PBS.

    • While stirring, slowly add 1N HCl dropwise to lower the pH to a value where Domoxin is expected to be more soluble (e.g., pH 5-6).

    • Attempt to dissolve the this compound in the pH-adjusted PBS.

    • Once dissolved, the pH can be carefully readjusted back to 7.4 with 1N NaOH if the experimental protocol requires it. Be aware that the compound may precipitate out upon pH neutralization.

4. Utilizing a Co-Solvent

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in an appropriate organic solvent (e.g., DMSO, ethanol).

    • Ensure the compound is fully dissolved in the organic solvent.

    • For your experiment, dilute the stock solution into the final aqueous buffer (e.g., PBS) to the desired working concentration. The final concentration of the organic solvent should be kept to a minimum.

Quantitative Data Summary

The following table provides hypothetical solubility data for this compound under various conditions to illustrate the impact of pH and co-solvents.

Solvent/Buffer pH Temperature (°C) Maximum Solubility (mM)
Deionized Water~7.025< 0.5
PBS7.4251.2
PBS7.4372.5
Citrate Buffer5.02515
PBS with 5% DMSO7.42520
PBS with 5% Ethanol7.42512

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in pH-Adjusted Buffer

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 1N Hydrochloric Acid (HCl)

  • 1N Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Sterile conical tubes

  • Vortex mixer

  • Magnetic stirrer and stir bar

Methodology:

  • Prepare 100 mL of 1x PBS.

  • Place 90 mL of the PBS in a beaker with a magnetic stir bar.

  • Place the beaker on a magnetic stirrer and begin stirring.

  • Monitor the pH of the PBS using a calibrated pH meter.

  • Slowly add 1N HCl dropwise until the pH of the PBS reaches 5.5.

  • Weigh out the amount of this compound required to make a 10 mM solution in the final volume.

  • Slowly add the this compound powder to the stirring, pH-adjusted PBS.

  • Allow the solution to stir for 15-30 minutes, or until the compound is fully dissolved.

  • If necessary for your experiment, carefully back-titrate the solution to pH 7.4 by adding 1N NaOH dropwise. Observe the solution for any signs of precipitation.

  • Once the desired pH is reached and the compound remains in solution, transfer the solution to a sterile conical tube.

  • The stock solution is now ready for use or storage under appropriate conditions.

Visualizations

experimental_workflow start Start: this compound powder pbs Add PBS (pH 7.4) start->pbs dissolved Fully Dissolved? pbs->dissolved yes Yes dissolved->yes Yes no No dissolved->no No end Solution Ready for Experiment yes->end troubleshoot Troubleshooting Steps no->troubleshoot sonicate Sonicate troubleshoot->sonicate heat Gentle Heat (37°C) troubleshoot->heat adjust_ph Adjust pH of PBS troubleshoot->adjust_ph cosolvent Use Co-solvent (e.g., DMSO) troubleshoot->cosolvent sonicate->dissolved heat->dissolved adjust_ph->dissolved cosolvent->end

Caption: Troubleshooting workflow for dissolving this compound.

signaling_pathway ligand External Signal receptor Receptor ligand->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus response Cellular Response nucleus->response domoxin Domoxin domoxin->kinase2

Caption: Hypothetical signaling pathway showing Domoxin as an inhibitor of Kinase B.

Optimizing Domoxin hydrogen tartrate concentration for IHC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of Domoxin hydrogen tartrate in immunohistochemistry (IHC). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers and scientists achieve optimal staining results.

Troubleshooting Guide

This guide addresses common issues encountered during IHC experiments with Domoxin.

Problem Potential Cause Recommended Solution
High Background Staining 1. Domoxin concentration is too high.Titrate Domoxin to its optimal concentration. Start with a lower concentration and incrementally increase it.[1][2][3]
2. Non-specific binding of antibodies.[4]Increase the duration of the blocking step or change the blocking reagent (e.g., use 5-10% normal serum from the species the secondary antibody was raised in).[4][5]
3. Insufficient washing between steps.Increase the number or duration of wash steps to more effectively remove unbound reagents.[5][6]
4. Endogenous peroxidase or phosphatase activity.[5][7]Quench endogenous peroxidase activity with a 3% H2O2 solution before primary antibody incubation.[5][8] For alkaline phosphatase, use an inhibitor like levamisole.[3][5]
Weak or No Signal 1. Domoxin concentration is too low.Perform a titration experiment to determine the optimal Domoxin concentration for your specific tissue and target.[6]
2. Primary antibody concentration is too low.Increase the primary antibody concentration or extend the incubation time, potentially overnight at 4°C.[1][6][9]
3. Ineffective antigen retrieval.[10]Optimize the antigen retrieval method. Test different buffers (e.g., citrate pH 6.0 or EDTA pH 9.0) and heating times/methods.[11][12]
4. Primary antibody is not suitable for IHC.Confirm that the primary antibody has been validated for IHC applications by checking its datasheet.[1]
Non-Specific Staining 1. Cross-reactivity of the secondary antibody.[7]Use a secondary antibody that has been pre-adsorbed against the species of your sample tissue to minimize cross-reactivity.[3][5]
2. Primary or secondary antibody concentration is too high.[7]Decrease the antibody concentrations and/or reduce the incubation period.[1][2]
3. Tissue sections dried out during the procedure.Maintain high humidity during incubations by using a humidified chamber.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in an IHC experiment?

A1: The optimal concentration of Domoxin can vary significantly depending on the tissue type, fixation method, and the abundance of the target protein. We recommend starting with a titration series to determine the best concentration for your specific experimental conditions. A good starting point for titration is to test a range of concentrations.

Recommended Domoxin Titration Series

Dilution Concentration
1:500 2 µM
1:1000 1 µM
1:2000 0.5 µM

| 1:4000 | 0.25 µM |

Q2: How does Domoxin work? Which signaling pathway is it involved in?

A2: this compound is a potent and selective inhibitor of Kinase-X, a key enzyme in the Proliferation-Associated Signaling (PAS) pathway. By inhibiting Kinase-X, Domoxin blocks the downstream phosphorylation of transcription factor Y (TF-Y), preventing its translocation to the nucleus and subsequent expression of genes involved in cell cycle progression.

Domoxin_Pathway Domoxin Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Binds KinaseX Kinase-X Receptor->KinaseX Activates TFY_inactive TF-Y (inactive) KinaseX->TFY_inactive Phosphorylates TFY_active TF-Y (active) TFY_inactive->TFY_active Translocates Domoxin Domoxin Domoxin->KinaseX Inhibits DNA DNA TFY_active->DNA Binds Proliferation Cell Proliferation DNA->Proliferation Promotes

Caption: Domoxin inhibits Kinase-X, blocking cell proliferation.

Q3: Can I use Domoxin on frozen tissues as well as FFPE tissues?

A3: Yes, Domoxin is compatible with both frozen and formalin-fixed paraffin-embedded (FFPE) tissues. However, protocol optimization is crucial for each tissue preparation method. For FFPE tissues, proper antigen retrieval is essential to unmask the target epitope.[10] For frozen sections, a shorter fixation time with acetone or methanol is often recommended.

Q4: What controls should I include in my Domoxin IHC experiment?

A4: To ensure the validity of your results, the following controls are essential:

  • Positive Control: A tissue known to express the target protein to confirm that the antibody and detection system are working correctly.[13]

  • Negative Control: A tissue known not to express the target protein to check for non-specific antibody binding.[13]

  • No Primary Antibody Control: A slide incubated with only the antibody diluent instead of the primary antibody, followed by the secondary antibody and detection reagents. This helps to identify non-specific staining from the secondary antibody.[3]

  • Isotype Control: A slide incubated with a non-immune antibody of the same isotype and at the same concentration as the primary antibody to assess background staining.[9]

Experimental Protocols

Standard IHC Protocol for Domoxin on FFPE Tissues

This protocol provides a general workflow. Optimization of incubation times, temperatures, and reagent concentrations is highly recommended.[14]

IHC_Workflow IHC Experimental Workflow start Start: FFPE Tissue Section deparaffinize 1. Deparaffinization & Rehydration (Xylene & Ethanol Series) start->deparaffinize retrieval 2. Antigen Retrieval (Heat-Induced, e.g., Citrate Buffer pH 6.0) deparaffinize->retrieval quench 3. Quenching (3% H2O2) retrieval->quench block 4. Blocking (5% Normal Goat Serum) quench->block domoxin 5. Domoxin Incubation (Titrated Concentration) block->domoxin primary_ab 6. Primary Antibody Incubation domoxin->primary_ab secondary_ab 7. Secondary Antibody Incubation primary_ab->secondary_ab detection 8. Detection (e.g., HRP-Polymer & DAB) secondary_ab->detection counterstain 9. Counterstaining (Hematoxylin) detection->counterstain dehydrate 10. Dehydration & Mounting counterstain->dehydrate end End: Visualize under Microscope dehydrate->end

Caption: Standard workflow for IHC on FFPE tissues.

1. Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 10 minutes each.[14][15] b. Rehydrate through a graded series of ethanol: 100% (2x, 10 min each), 95% (5 min), 70% (5 min), and 50% (5 min).[16] c. Rinse with distilled water.[14]

2. Antigen Retrieval: a. Immerse slides in a citrate buffer (10 mM, pH 6.0). b. Heat in a microwave or water bath at 95-100°C for 10-20 minutes.[15] c. Allow slides to cool to room temperature for at least 20 minutes.[15]

3. Quenching Endogenous Peroxidase: a. Incubate sections in 3% hydrogen peroxide in methanol or PBS for 10 minutes to block endogenous peroxidase activity.[8][15] b. Rinse slides three times with PBS.

4. Blocking: a. To reduce non-specific binding, incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes.[14]

5. This compound Incubation: a. Prepare the desired concentration of Domoxin in your antibody diluent. b. Apply to the sections and incubate for 60 minutes at room temperature.

6. Primary Antibody Incubation: a. Drain the Domoxin solution (do not rinse). b. Apply the primary antibody, diluted to its optimal concentration in antibody diluent. c. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[14]

7. Detection System: a. Rinse slides three times with PBS. b. Apply a biotinylated secondary antibody or an HRP-polymer-conjugated secondary antibody and incubate according to the manufacturer's instructions (typically 30-60 minutes).[14] c. Rinse slides three times with PBS.

8. Chromogen Development: a. Apply the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops (typically 2-10 minutes). b. Wash slides with distilled water to stop the reaction.

9. Counterstaining, Dehydration, and Mounting: a. Lightly counterstain with hematoxylin for 1-2 minutes.[15] b. "Blue" the sections in running tap water.[15] c. Dehydrate the sections through a graded ethanol series and clear in xylene.[15] d. Coverslip with a permanent mounting medium.

Troubleshooting Logic Flowchart

Troubleshooting_Logic IHC Troubleshooting Flowchart start Staining Issue? no_signal Weak or No Signal start->no_signal Yes high_bg High Background start->high_bg Yes nonspecific Non-Specific Staining start->nonspecific Yes check_ab_conc Increase Primary Ab / Domoxin Concentration no_signal->check_ab_conc check_retrieval Optimize Antigen Retrieval no_signal->check_retrieval check_ab_validation Confirm Ab is IHC-Validated no_signal->check_ab_validation check_block Optimize Blocking Step (Time, Reagent) high_bg->check_block titrate_domoxin Decrease Domoxin / Ab Concentration high_bg->titrate_domoxin check_wash Increase Wash Steps high_bg->check_wash nonspecific->titrate_domoxin check_2nd_ab Use Pre-adsorbed Secondary Ab nonspecific->check_2nd_ab check_drying Ensure Sample Hydration nonspecific->check_drying

Caption: A logical guide to troubleshooting common IHC issues.

References

Technical Support Center: Domoxin Hydrogen Tartrate Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Domoxin hydrogen tartrate in solution?

The stability of this compound in a solution can be influenced by several environmental and chemical factors. These include:

  • pH: The acidity or alkalinity of the solution is a critical factor, as many drug molecules undergo hydrolysis at acidic or basic pH.[1][2] Most drugs are generally more stable in a pH range of 4 to 8.[1]

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation reactions, as described by the Arrhenius equation.[1]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[3][4] It is a common practice to protect light-sensitive compounds by using amber-colored vials.[5]

  • Oxidation: The presence of oxygen or oxidizing agents, such as peroxides, can lead to oxidative degradation of the drug substance.[4][6]

  • Enzymatic Degradation: If the solution is not sterile, microbial contamination can introduce enzymes that may degrade the active pharmaceutical ingredient.[3][7]

  • Concentration: The concentration of the drug in solution can sometimes influence its stability.[7]

Q2: How can I visually detect if my this compound solution has degraded?

While analytical instrumentation is required for a definitive assessment, visual indicators of degradation can include:

  • Color change

  • Formation of a precipitate

  • Cloudiness or haziness in the solution

Any change in the physical appearance of the solution should be investigated further.

Q3: What are the recommended storage conditions for this compound solutions?

To ensure the stability of your this compound solution, it is recommended to:

  • Store at controlled low temperatures, such as refrigeration (2-8 °C) or frozen (≤ -20 °C).[5]

  • Protect from light by using amber vials or by wrapping the container in aluminum foil.[5][8]

  • Use airtight containers to minimize exposure to oxygen.

  • Prepare solutions in a suitable buffer system to maintain a stable pH.

Q4: Which analytical techniques are best suited for assessing the stability of this compound?

Several analytical methods can be employed to monitor the stability of this compound and quantify its degradation products:

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability testing as it can separate the parent drug from its degradation products.[9][10] A stability-indicating HPLC method is crucial for this purpose.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly valuable for identifying the structure of unknown degradation products.[9]

  • Gas Chromatography (GC): GC is useful for analyzing volatile degradation products.[9]

  • Spectroscopy (UV-Vis, Raman): Spectroscopic methods can provide information about changes in the molecular structure of the compound.[9]

Troubleshooting Guide

Q1: I'm seeing unexpected peaks in my HPLC chromatogram after storing my this compound solution. What could be the cause?

Unexpected peaks in an HPLC chromatogram often indicate the presence of degradation products. Here’s a systematic approach to troubleshoot this issue:

  • Confirm Peak Identity: First, ensure the new peaks are not artifacts from the solvent, sample matrix, or the HPLC system itself. Run a blank injection (mobile phase only) to rule out system contamination.

  • Forced Degradation Study: To confirm if the peaks are degradation products, perform a forced degradation study.[11] Exposing the this compound solution to stress conditions (acid, base, oxidation, heat, light) should intentionally induce degradation and likely increase the area of the unknown peaks, helping to confirm their origin.

  • Peak Purity Analysis: If you have a diode-array detector (DAD), perform a peak purity analysis on the Domoxin peak. Co-elution of a degradation product would result in an impure peak.[10][12]

  • LC-MS Analysis: To identify the unknown peaks, analyze the degraded sample using LC-MS to determine the mass-to-charge ratio of the degradation products, which can help in elucidating their structures.[9]

Q2: The measured potency of my this compound standard solution is decreasing over time. How can I prevent this?

A decrease in the potency of a standard solution suggests instability. To mitigate this:

  • Optimize Storage Conditions: Review your storage conditions. Storing aliquots of the stock solution at a lower temperature (e.g., -80 °C) can significantly slow down degradation.

  • Protect from Light: Ensure the solution is always protected from light, even during handling on the benchtop.

  • Use a Suitable Solvent/Buffer: The choice of solvent can impact stability. Consider if a buffered solution at a specific pH would improve stability. Most drugs exhibit maximum stability in the pH range of 4-8.[1]

  • Prepare Fresh Solutions: For critical quantitative experiments, it is always best practice to prepare fresh working standard solutions from a solid reference standard.

Q3: My this compound solution has changed color and a precipitate has formed. What should I do?

A change in color or the formation of a precipitate are strong indicators of chemical degradation or poor solubility.

  • Do Not Use the Solution: The solution is compromised and should not be used for experiments.

  • Investigate the Cause:

    • Precipitation: This could be due to poor solubility in the chosen solvent or a change in pH or temperature affecting solubility. You may need to try a different solvent system or adjust the pH.

    • Color Change: This is often a sign of oxidative or photolytic degradation.

  • Review Formulation: Re-evaluate the formulation of your solution. Consider the need for a different solvent, a buffering agent, or the addition of an antioxidant.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate how to present results from a stability study.

Table 1: Effect of pH and Temperature on the Stability of a Hypothetical Drug Solution (e.g., this compound) after 48 hours.

pHTemperature (°C)% Degradation
2.06025.4
5.0608.2
7.06012.5
9.06035.8
2.03710.1
5.0372.5
7.0374.1
9.03715.3

Table 2: Summary of Forced Degradation Studies for a Hypothetical Drug (e.g., this compound).

Stress ConditionReagent/ConditionDuration% DegradationNumber of Degradation Products
Acid Hydrolysis0.1 N HCl24 hours18.72
Base Hydrolysis0.1 N NaOH8 hours45.24
Oxidation3% H₂O₂24 hours22.53
Thermal80 °C48 hours15.11
PhotolyticUV Light (254 nm)12 hours9.82

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[11][13]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for specified time points.

    • Withdraw aliquots, neutralize with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protected from light for specified time points.

    • Dilute aliquots with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a solution of this compound in a temperature-controlled oven at a high temperature (e.g., 80°C) for several days.

    • Sample at regular intervals for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to a UV light source (e.g., 254 nm or 366 nm) in a photostability chamber.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Sample both the exposed and control solutions at various time points for analysis.

Protocol 2: Stability-Indicating HPLC Method

This is a generic HPLC method that can be adapted for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often required to separate all degradation products. For example:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 95% A, ramp to 50% A over 20 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at a suitable wavelength (determined by the UV spectrum of this compound) or a Diode Array Detector (DAD) for peak purity analysis.

  • Injection Volume: 10 µL.

Visualizations

cluster_pathways Common Degradation Pathways Domoxin This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) Domoxin->Hydrolysis Oxidation Oxidation Domoxin->Oxidation Photolysis Photolysis (UV/Vis Light) Domoxin->Photolysis Degradant_A Degradation Product A Hydrolysis->Degradant_A Degradant_B Degradation Product B Oxidation->Degradant_B Degradant_C Degradation Product C Photolysis->Degradant_C

Caption: Common degradation pathways for a drug substance.

cluster_troubleshooting Troubleshooting Workflow for Unexpected Peaks Start Unexpected Peak in HPLC Check_Blank Inject Blank (Mobile Phase) Start->Check_Blank Is_Artifact Peak Present in Blank? Check_Blank->Is_Artifact System_Contamination Source is System Contamination Is_Artifact->System_Contamination Yes Forced_Degradation Perform Forced Degradation Study Is_Artifact->Forced_Degradation No Peak_Increase Does Peak Area Increase? Forced_Degradation->Peak_Increase Degradation_Product Peak is a Degradation Product Peak_Increase->Degradation_Product Yes Investigate_Further Investigate Other Sources (e.g., excipients) Peak_Increase->Investigate_Further No Identify_Structure Identify with LC-MS Degradation_Product->Identify_Structure

Caption: Troubleshooting workflow for unexpected HPLC peaks.

cluster_workflow Experimental Workflow for a Stability Study Start Develop & Validate Stability-Indicating HPLC Method Forced_Degradation Conduct Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation Setup_Stability Set up Stability Study (Different Conditions: Temp, Humidity, Light) Forced_Degradation->Setup_Stability Sample_Collection Collect Samples at Time Points (e.g., 0, 1, 3, 6 months) Setup_Stability->Sample_Collection Analysis Analyze Samples by HPLC Sample_Collection->Analysis Data_Evaluation Evaluate Data: - Assay of Parent Drug - Quantify Degradants - Mass Balance Analysis->Data_Evaluation Conclusion Determine Shelf-life and Recommend Storage Conditions Data_Evaluation->Conclusion

Caption: Workflow for a typical drug stability study.

References

How to improve the bioavailability of Domoxin hydrogen tartrate

Author: BenchChem Technical Support Team. Date: November 2025

Domoxin Hydrogen Tartrate: Technical Support Center

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the bioavailability enhancement of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that typically limit the bioavailability of this compound?

The oral bioavailability of this compound, a Biopharmaceutics Classification System (BCS) Class II compound, is primarily limited by its poor aqueous solubility. Despite being a tartrate salt, its dissolution rate can be the rate-limiting step for absorption. Other potential factors include first-pass metabolism and efflux transporter activity.

Q2: What are the leading strategies for enhancing the bioavailability of this compound?

The main strategies focus on improving the dissolution rate and apparent solubility of the compound. Key approaches include:

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area available for dissolution.

  • Amorphous Solid Dispersions (ASDs): Dispersing Domoxin in a polymer matrix in its amorphous, higher-energy state can significantly enhance dissolution.

  • Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can maintain the drug in a solubilized state in the gastrointestinal tract.

  • Use of Solubilizing Excipients: Incorporating cyclodextrins or surfactants can improve the solubility of the drug in the gut.

Q3: How do I select the most appropriate bioavailability enhancement strategy for my this compound formulation?

The selection process is a multi-step evaluation. It begins with characterizing the physicochemical properties of the drug and understanding the specific delivery challenges. The following decision tree outlines a typical workflow for strategy selection.

A Start: this compound Formulation B Physicochemical Characterization (Solubility, Permeability, LogP) A->B C Is Dissolution Rate the Limiting Factor? B->C G Is the Compound Thermally Stable? C->G Yes I Evaluate Formulation Performance (In Vitro Dissolution, In Vivo PK) C->I No, consider permeability enhancers or other issues D Particle Size Reduction (Micronization, Nanonization) D->I E Amorphous Solid Dispersion (ASD) E->I F Lipid-Based Formulation (SEDDS) F->I G->E No, risk of degradation during HME. Consider spray drying. H Is LogP > 3? G->H Yes H->D No, consider particle size reduction or ASD H->F Yes, good candidate for lipid formulation cluster_0 Formulation Development cluster_1 In Vitro Testing cluster_2 In Vivo Evaluation A Strategy Selection (e.g., ASD, SEDDS) B Excipient Screening & Prototype Formulation A->B C Characterization (DSC, XRD, SEM) B->C D Kinetic Solubility & Dissolution (USP II) C->D E Caco-2 Permeability Assay D->E F PK Study in Rodents (e.g., Sprague-Dawley Rats) E->F G Data Analysis (Cmax, AUC, Tmax) F->G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Domoxin Domoxin Domoxin->PI3K Inhibition

Technical Support Center: Domoxin (Digoxin) Hydrogen Tartrate Off-Target Effects in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Domoxin hydrogen tartrate" indicate that Domoxin is a monoamine oxidase inhibitor that was never marketed. The query likely contained a typographical error and referred to the well-researched cardiac glycoside, Digoxin . This technical support center, therefore, focuses on the known off-target effects of Digoxin in cell lines based on available scientific literature.

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving Digoxin's off-target effects in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for Digoxin?

Digoxin's primary mechanism of action is the inhibition of the Na+/K+ ATPase pump, predominantly in the myocardium.[1][2] This inhibition leads to an increase in intracellular sodium levels. This rise in sodium decreases the activity of the sodium-calcium exchanger, which normally expels calcium from the cell.[1] The resulting increase in intracellular calcium concentration enhances the contractility of the heart muscle.[1][2][3]

Q2: What are the known off-target effects of Digoxin in cancer cell lines?

Studies have shown that Digoxin exhibits anti-cancer properties through various off-target effects. These include:

  • Inhibition of cell proliferation: Digoxin has been observed to decrease cell viability and proliferation in several cancer cell lines, including HeLa, CHO-K1, and SKOV-3.[4][5][6][7]

  • Induction of apoptosis and senescence: At certain concentrations, Digoxin can induce programmed cell death (apoptosis) and cellular senescence in cancer cells.[6]

  • Cytotoxicity and Genotoxicity: At concentrations higher than therapeutic levels, Digoxin has been shown to be cytotoxic, genotoxic, and mutagenic in HeLa and CHO-K1 cell lines.[4][5]

  • Cell cycle arrest: Digoxin can induce cell cycle arrest, particularly at the G0/G1 phase, in ovarian cancer cell lines.[7]

Q3: At what concentrations are off-target effects of Digoxin typically observed in cell culture?

The effective concentrations of Digoxin for observing off-target effects vary depending on the cell line and the specific effect being measured. For instance:

  • In HeLa cells, reduced cell viability has been seen at concentrations ≥150 nM.[4]

  • In CHO-K1 cells, significant cytotoxicity was observed at concentrations ≥125 µM.[4]

  • In the SKOV-3 ovarian cancer cell line, concentrations higher than 100 nM significantly decreased cell proliferation.[7]

It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration for the desired off-target effect.

Troubleshooting Guide

Issue 1: High variability in cell viability assay results.

  • Possible Cause: Inconsistent drug concentration, cell seeding density, or incubation time.

  • Troubleshooting Steps:

    • Verify Drug Concentration: Ensure the stock solution of Digoxin is properly dissolved and diluted. Use freshly prepared dilutions for each experiment.

    • Standardize Cell Seeding: Use a consistent cell number for seeding in all wells. Uneven cell distribution can lead to variability.

    • Optimize Incubation Time: Determine the optimal incubation time for your specific cell line and Digoxin concentration through a time-course experiment.

    • Check for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <1%).[4]

Issue 2: No observable anti-proliferative effect at expected concentrations.

  • Possible Cause: The cell line may be resistant to Digoxin, or the assay is not sensitive enough.

  • Troubleshooting Steps:

    • Cell Line Sensitivity: Research the specific cell line's sensitivity to cardiac glycosides. Some cell lines may have intrinsic resistance mechanisms.

    • Increase Concentration Range: Expand the range of Digoxin concentrations in your dose-response experiment.

    • Alternative Viability Assays: Try a different cell viability assay. For example, if you are using an MTT assay, consider a crystal violet assay or a real-time cell analysis system.

    • Confirm Target Expression: While an off-target effect, the sensitivity might still be related to the expression level of Na+/K+ ATPase subunits.

Issue 3: Observing cytotoxicity at very low concentrations, preventing the study of other off-target effects.

  • Possible Cause: The cell line is highly sensitive to Digoxin.

  • Troubleshooting Steps:

    • Lower Concentration Range: Significantly lower the concentration range of Digoxin used in your experiments.

    • Shorten Exposure Time: Reduce the incubation time with Digoxin to observe earlier, non-cytotoxic effects.

    • Use a More Resistant Cell Line: If the experimental goals allow, consider switching to a cell line known to be less sensitive to Digoxin.

Quantitative Data Summary

Table 1: Cytotoxicity of Digoxin in Different Cell Lines

Cell LineAssayConcentration for Significant EffectIncubation TimeReference
HeLaMTT≥150 nM24 and 48 hours[4]
CHO-K1MTT≥125 µM24 and 48 hours[4]
SKOV-3LDH10⁻⁴ M (13-fold increase in cytotoxicity)24 hours[7]

Table 2: Effects of Digoxin on Cell Proliferation

Cell LineEffectConcentrationIncubation TimeReference
SKOV-3Increased proliferation1 to 10 nM24 and 48 hours[7]
SKOV-3Decreased proliferation>100 nMNot specified[7]

Experimental Protocols

1. MTT Cell Viability Assay

This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of Digoxin and a vehicle control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 24, 48 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

    • Read the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader.[4]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

2. Comet Assay (Single Cell Gel Electrophoresis)

This assay is used to detect DNA damage at the level of individual cells.

  • Methodology:

    • Treat cells with Digoxin at the desired concentrations and for the appropriate duration.

    • Embed the cells in a low-melting-point agarose on a microscope slide.

    • Lyse the cells to remove membranes and cytoplasm, leaving the DNA as a nucleoid.

    • Subject the slides to electrophoresis. Damaged DNA (with strand breaks) will migrate away from the nucleus, forming a "comet tail."

    • Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

    • Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Visualizations

Digoxin_Off_Target_Signaling Digoxin Digoxin NaK_ATPase Na+/K+ ATPase Digoxin->NaK_ATPase Inhibits Intra_Na ↑ Intracellular Na+ NaK_ATPase->Intra_Na Leads to Na_Ca_Exchanger Na+/Ca2+ Exchanger (Activity ↓) Intra_Na->Na_Ca_Exchanger Intra_Ca ↑ Intracellular Ca2+ Na_Ca_Exchanger->Intra_Ca Signaling_Pathways Downstream Signaling Pathways Intra_Ca->Signaling_Pathways Activates Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathways->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Pathways->Apoptosis Proliferation ↓ Proliferation Signaling_Pathways->Proliferation

Caption: Digoxin's off-target signaling pathway in cancer cells.

Troubleshooting_Workflow Start Start: Inconsistent Viability Results Check_Reagents Verify Drug Dilutions & Reagent Quality Start->Check_Reagents Standardize_Seeding Ensure Consistent Cell Seeding Density Check_Reagents->Standardize_Seeding Optimize_Time Perform Time-Course Experiment Standardize_Seeding->Optimize_Time Check_Solvent Confirm Non-Toxic Solvent Concentration Optimize_Time->Check_Solvent Re_Run Re-run Experiment Check_Solvent->Re_Run End Consistent Results Re_Run->End

Caption: Troubleshooting workflow for inconsistent cell viability results.

References

Minimizing Domoxin hydrogen tartrate toxicity in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and scientists utilizing Domoxin hydrogen tartrate in pre-clinical animal studies. Below are frequently asked questions, troubleshooting guides, and detailed protocols to help mitigate potential toxicities and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase. By blocking the phosphorylation of VEGFR-2, it inhibits downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which are crucial for angiogenesis, tumor growth, and metastasis.

Q2: What are the known primary and secondary toxicities of this compound in animal models?

A2: The primary dose-limiting toxicity observed in animal studies is cardiotoxicity, manifesting as left ventricular dysfunction and potential for QT interval prolongation. Secondary toxicities include mild to moderate, dose-dependent hepatotoxicity, characterized by elevated liver enzymes.

Q3: How should this compound be prepared for in vivo studies?

A3: For oral administration in rodents, this compound can be formulated as a suspension in a vehicle of 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in sterile water. The suspension should be prepared fresh daily and sonicated for 15 minutes to ensure homogeneity before dosing.

Q4: What is the recommended starting dose for xenograft studies in mice?

A4: A common starting dose for efficacy studies in mouse xenograft models is 10 mg/kg, administered orally once daily. However, the optimal dose may vary depending on the tumor model and should be determined through a dose-escalation study.

Troubleshooting Guide

Issue 1: Unexpected animal mortality or severe adverse events are observed at standard doses.

  • Possible Cause: Vehicle intolerance, incorrect dose calculation, or increased bioavailability due to diet.

  • Troubleshooting Steps:

    • Administer the vehicle alone to a control group to rule out vehicle-related toxicity.

    • Double-check all dose calculations and the concentration of the dosing solution.

    • Ensure the diet of the animals is consistent, as high-fat diets can sometimes alter the absorption of orally administered compounds.

    • Consider reducing the dose by 25-50% and performing a new dose-escalation study.

Issue 2: High variability in plasma drug concentrations between animals.

  • Possible Cause: Inconsistent dosing technique or fasting state of the animals.

  • Troubleshooting Steps:

    • Ensure all technical staff are using a consistent oral gavage technique to minimize variability in administration.

    • Standardize the fasting period for animals before dosing. A 4-hour fast is often sufficient to reduce variability in gastrointestinal absorption.

Issue 3: Elevated liver enzymes (ALT, AST) are detected.

  • Possible Cause: Domoxin-induced hepatotoxicity.

  • Troubleshooting Steps:

    • Reduce the dose and/or the frequency of administration.

    • Consider co-administration of a hepatoprotective agent, such as N-acetylcysteine, although this would need to be validated to ensure it does not interfere with the efficacy of Domoxin.

    • Monitor liver enzymes more frequently (e.g., weekly) to track the progression of hepatotoxicity.

Quantitative Data Summary

Table 1: Dose-Dependent Cardiotoxicity of Domoxin in Mice (4-week study)

Dose (mg/kg/day)Change in Left Ventricular Ejection Fraction (%)QT Interval Prolongation (ms)
0 (Vehicle)+0.5%+1.2
10-2.3%+5.4
30-8.9%+15.8
60-15.2%+28.3

Table 2: Effect of Domoxin on Liver Enzymes in Rats (2-week study)

Dose (mg/kg/day)Alanine Aminotransferase (ALT) (U/L)Aspartate Aminotransferase (AST) (U/L)
0 (Vehicle)45 ± 560 ± 8
2068 ± 785 ± 10
40110 ± 12135 ± 15
80250 ± 25310 ± 30

Experimental Protocols

Protocol 1: Assessment of Cardiotoxicity in Mice

  • Animal Model: Male CD-1 mice, 8-10 weeks old.

  • Dosing: Administer this compound or vehicle orally once daily for 28 days.

  • Echocardiography:

    • Perform baseline echocardiography before the start of the study.

    • On day 28, anesthetize mice with isoflurane.

    • Use a high-frequency ultrasound system to acquire M-mode images of the left ventricle.

    • Measure the left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).

    • Calculate the ejection fraction (EF) using the formula: EF (%) = [(LVIDd)^3 - (LVIDs)^3] / (LVIDd)^3 * 100.

  • Electrocardiography (ECG):

    • On day 28, record ECGs from anesthetized mice using subcutaneous electrodes.

    • Measure the QT interval and correct for heart rate using Bazett's formula (QTc = QT / √RR).

  • Histopathology:

    • At the end of the study, euthanize the animals and collect the hearts.

    • Fix the hearts in 10% neutral buffered formalin, embed in paraffin, and section.

    • Stain sections with Hematoxylin and Eosin (H&E) to assess for myocardial damage.

Protocol 2: Evaluation of Hepatotoxicity in Rats

  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks old.

  • Dosing: Administer this compound or vehicle orally once daily for 14 days.

  • Blood Collection:

    • Collect blood samples via the tail vein at baseline and on days 7 and 14.

    • Process blood to obtain serum.

  • Biochemical Analysis:

    • Use an automated clinical chemistry analyzer to measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

  • Histopathology:

    • At the end of the study, euthanize the animals and collect liver tissues.

    • Fix, process, and stain liver sections with H&E to evaluate for hepatocellular necrosis, inflammation, and other signs of liver damage.

Visualizations

Domoxin_Signaling_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK Domoxin Domoxin Domoxin->VEGFR2 Inhibits Akt Akt PI3K->Akt Angiogenesis Angiogenesis Tumor Growth Akt->Angiogenesis MAPK->Angiogenesis

Caption: Domoxin's mechanism of action on the VEGFR-2 signaling pathway.

Experimental_Workflow start Start: Acclimate Animals baseline Baseline Measurements (Echocardiography, ECG, Blood Draw) start->baseline randomization Randomize into Dose Groups baseline->randomization dosing Daily Oral Dosing (28 Days) randomization->dosing monitoring Monitor Clinical Signs & Body Weight dosing->monitoring interim Interim Blood Draw (Day 14) dosing->interim final Final Measurements (Day 28) (Echocardiography, ECG) monitoring->final interim->monitoring euthanasia Euthanasia & Tissue Collection final->euthanasia analysis Data Analysis (Biochemistry, Histopathology) euthanasia->analysis end End of Study analysis->end

Caption: Workflow for a 28-day toxicity study of Domoxin.

Troubleshooting_Tree start Unexpected Animal Mortality? check_dose Verify Dose Calculation & Formulation start->check_dose Yes proceed Proceed with Caution start->proceed No dose_correct Dose Calculation Correct? check_dose->dose_correct vehicle_control Run Vehicle-Only Control Group vehicle_toxic Vehicle Toxicity Observed? vehicle_control->vehicle_toxic dose_correct->vehicle_control Yes re_evaluate Re-evaluate Formulation dose_correct->re_evaluate No reduce_dose Reduce Dose & Perform MTD Study vehicle_toxic->reduce_dose No new_vehicle Select Alternative Vehicle vehicle_toxic->new_vehicle Yes

Caption: Decision tree for troubleshooting unexpected mortality.

Adjusting pH for optimal Domoxin hydrogen tartrate activity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Domoxin hydrogen tartrate" appears to be fictional. The following technical support guide is created for a hypothetical drug with plausible pH-dependent characteristics to demonstrate the requested format and content. All data and protocols are illustrative examples.

This guide provides troubleshooting assistance and frequently asked questions regarding the optimal use of this compound, with a specific focus on the critical role of pH in its experimental application.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

A1: The optimal extracellular pH for this compound is slightly acidic, in the range of pH 6.5-6.8 . This range facilitates the cellular uptake of the compound. Intracellularly, Domoxin is most active at the physiological pH of approximately 7.2-7.4.

Q2: Why is pH so important for Domoxin's activity?

A2: The activity of Domoxin is highly pH-dependent due to its chemical nature as a weak acid.

  • Cellular Uptake: In its protonated (uncharged) form, which is favored in a slightly acidic extracellular environment (pH 6.5-6.8), Domoxin can more readily cross the cell membrane.

  • Target Engagement: Once inside the cell, the physiological pH (~7.2) causes Domoxin to deprotonate into its anionic (charged) form. This charged form is the active conformation that binds to and inhibits its target, the fictitious enzyme Kinase-X.

Q3: What type of buffer should I use to adjust the pH of my cell culture medium?

A3: For maintaining a stable pH outside of a CO2 incubator, a non-bicarbonate buffer is recommended. HEPES is an excellent choice as it has a pKa value within the physiological range (pKa ~7.5 at 37°C) and is effective for maintaining pH between 6.8 and 8.2.[1][2][3] When using a CO2 incubator, the standard sodium bicarbonate buffer system is typically sufficient, but care must be taken to ensure the CO2 concentration is properly calibrated to maintain the target pH.[1]

Q4: How should I prepare and store a stock solution of this compound?

A4: this compound is more stable as a salt.[4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO or ethanol. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot and dilute it to the final working concentration in the pre-adjusted pH medium.

Troubleshooting Guides

Problem: Low or Inconsistent Domoxin Activity

This is one of the most common issues and is often related to pH control.

Possible Cause Recommended Action
Suboptimal Extracellular pH The pH of your complete cell culture medium (including serum and other additives) may be outside the optimal 6.5-6.8 range. Verify the pH of the final medium after all components, including Domoxin, have been added.
Incorrect Buffer Capacity The buffering system in your medium may be insufficient to maintain a stable pH throughout the experiment, especially with high cell densities that produce acidic metabolites. Consider adding HEPES buffer (10-25 mM) to your medium for additional buffering capacity.[3][5][6]
Degraded Domoxin Stock Repeated freeze-thaw cycles or improper storage may have degraded the compound. Prepare a fresh stock solution from powder and re-run the experiment.
Problem: Increased Cell Toxicity or Off-Target Effects

Unintended cytotoxicity can occur if the experimental conditions, particularly pH, are not carefully controlled.

Possible Cause Recommended Action
Extreme pH of Final Medium Adjusting the pH with strong acids or bases (e.g., HCl, NaOH) without careful monitoring can cause localized or bulk pH shifts that stress or kill cells.[3][7][8][9] Always add acid/base dropwise while stirring and measure the pH before filter sterilizing the medium.[3][7]
High Buffer Concentration While buffers like HEPES are useful, high concentrations can be toxic to some cell lines. If you suspect buffer toxicity, perform a dose-response experiment with the buffer alone to determine the optimal, non-toxic concentration for your specific cells.

Experimental Protocols & Data

Protocol: pH Adjustment of Cell Culture Medium

This protocol describes how to adjust the pH of a standard cell culture medium for optimal Domoxin activity.

  • Preparation: In a sterile biosafety cabinet, transfer your basal medium to a sterile container. Add all required supplements (e.g., FBS, L-glutamine, penicillin-streptomycin).

  • Initial pH Measurement: Using a properly calibrated and sterile pH meter, measure the initial pH of the complete medium.

  • pH Adjustment:

    • To decrease the pH, add sterile 1N HCl dropwise while gently stirring the medium.[7][8][9]

    • To increase the pH, add sterile 1N NaOH dropwise while gently stirring.[8][9]

    • Allow the pH to stabilize for 1-2 minutes between additions before taking a new reading.

  • Finalization: Once the target pH (e.g., 6.7) is reached, re-confirm the reading.

  • Sterilization: Filter the final pH-adjusted medium through a 0.22 µm filter to ensure sterility.[3][7] Store at 4°C.

Data Presentation: pH-Dependent Activity of Domoxin

The following table summarizes fictional experimental data illustrating the impact of extracellular pH on Domoxin's inhibitory activity (measured as IC50) against the Kinase-X target in a cell-based assay.

Extracellular pHDomoxin IC50 (nM)Interpretation
6.0250Reduced activity; likely due to cellular stress from acidic conditions.
6.575High activity.
6.7 50 Optimal activity.
7.090Reduced activity.
7.4200Significantly reduced activity; poor cellular uptake of the charged form.
8.0>1000Negligible activity.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Medium Preparation cluster_exp Experiment cluster_assay Assay prep_media Prepare Complete Cell Culture Medium adjust_ph Adjust pH to 6.5-6.8 (using 1N HCl/NaOH) prep_media->adjust_ph sterilize Filter Sterilize (0.22 µm filter) adjust_ph->sterilize seed_cells Seed Cells in 96-well Plate sterilize->seed_cells Use Medium add_domoxin Add Domoxin Dilutions (in pH-adjusted medium) seed_cells->add_domoxin incubate Incubate (24-48 hours) add_domoxin->incubate add_reagent Add Kinase-Glo Reagent incubate->add_reagent read_plate Measure Luminescence add_reagent->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze

Caption: Workflow for assessing Domoxin activity.

Mechanism of pH-Dependent Action

mechanism_of_action cluster_extracellular Extracellular Space (pH 6.5-6.8) cluster_intracellular Intracellular Space (pH ~7.2) Dom_H Domoxin-H (Protonated) Dom_neg Domoxin⁻ (Anionic/Active) Dom_H->Dom_neg Crosses Membrane & Deprotonates KinaseX Kinase-X Dom_neg->KinaseX binds & inhibits Inhibited Inhibited Kinase-X KinaseX->Inhibited

Caption: pH-dependent uptake and activation of Domoxin.

Troubleshooting Logic

troubleshooting_logic start Inconsistent or Low Domoxin Activity check_ph Did you verify the pH of the FINAL complete medium? start->check_ph check_buffer Is a suitable buffer (e.g., HEPES) included? check_ph->check_buffer Yes adjust Adjust pH of medium and re-test check_ph->adjust No check_stock Is the Domoxin stock solution fresh? check_buffer->check_stock Yes add_buffer Add HEPES (10-25 mM) to medium and re-test check_buffer->add_buffer No new_stock Prepare new stock solution and re-test check_stock->new_stock No contact_support Contact Technical Support for further assistance check_stock->contact_support Yes

Caption: Troubleshooting flowchart for low Domoxin activity.

References

Technical Support Center: Overcoming Resistance to Doxorubicin in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Domoxin hydrogen tartrate" did not yield sufficient information regarding its use as an anti-cancer agent or mechanisms of resistance. Therefore, this technical support guide has been created using Doxorubicin as a well-documented substitute to illustrate the requested format and content for overcoming drug resistance in cancer cells. The principles and methodologies described herein are broadly applicable to the study of resistance to various chemotherapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Doxorubicin?

A1: Doxorubicin is a widely used anthracycline antibiotic for cancer chemotherapy. Its primary anti-cancer effects are attributed to two main mechanisms:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of DNA, which obstructs DNA and RNA synthesis. This intercalation also stabilizes the complex between DNA and topoisomerase II, an enzyme that unwinds DNA for replication. This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks and subsequent apoptosis (programmed cell death).[1][2][3]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, which produces free radicals. These highly reactive molecules cause oxidative damage to cellular components, including lipids, proteins, and DNA, further contributing to cytotoxicity.[1][2]

Q2: My cancer cells are showing reduced sensitivity to Doxorubicin. What are the common mechanisms of resistance?

A2: Resistance to Doxorubicin can be intrinsic (pre-existing) or acquired after initial treatment. Common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), is a primary mechanism. These membrane proteins act as pumps, actively removing Doxorubicin from the cell, which reduces its intracellular concentration and efficacy.[4][5][6]

  • Altered Drug Target: Changes in the expression or activity of topoisomerase II can reduce the drug's effectiveness.[5]

  • Enhanced DNA Damage Repair: Cancer cells can upregulate their DNA repair mechanisms to counteract the DNA damage induced by Doxorubicin.[5]

  • Evasion of Apoptosis: Alterations in apoptotic signaling pathways, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax), can make cells more resistant to Doxorubicin-induced cell death.[3][7]

  • Drug Sequestration: Doxorubicin may be trapped in cellular compartments like lysosomes, preventing it from reaching its nuclear target.

Q3: How can I confirm that my cell line has developed Doxorubicin resistance?

A3: You can confirm Doxorubicin resistance through several experimental approaches:

  • Cell Viability Assays (e.g., MTT, Resazurin): Compare the IC50 (half-maximal inhibitory concentration) value of Doxorubicin in your potentially resistant cell line to that of the parental (sensitive) cell line. A significant increase in the IC50 value indicates resistance.

  • Western Blotting: Analyze the protein expression levels of key resistance markers, such as P-glycoprotein (P-gp). Increased P-gp expression is a common indicator of multidrug resistance.

  • Drug Accumulation Assays: Measure the intracellular concentration of Doxorubicin, which is naturally fluorescent. Resistant cells with high levels of efflux pumps will show lower intracellular fluorescence compared to sensitive cells.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cell viability assays.
Possible Cause Troubleshooting Step
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Create a growth curve for your cell line to determine the optimal seeding density that allows for logarithmic growth throughout the experiment.
Drug Preparation Prepare fresh dilutions of Doxorubicin for each experiment from a stock solution stored under appropriate conditions (protected from light).
Incubation Time Use a consistent incubation time for drug exposure across all experiments.
Assay Interference Doxorubicin's color can interfere with colorimetric assays like MTT. Include a "drug only" control (no cells) to measure background absorbance and subtract it from your experimental values. Alternatively, consider using a fluorescent-based assay.[8]
Problem 2: No or weak P-glycoprotein (P-gp) signal in Western blot.
Possible Cause Troubleshooting Step
Low Protein Expression P-gp is a membrane protein and may be expressed at low levels. Ensure you are loading a sufficient amount of total protein (20-40 µg). Consider using a positive control, such as a known Doxorubicin-resistant cell line.[9][10]
Poor Protein Extraction Use a lysis buffer specifically designed for membrane proteins.
Antibody Quality Verify the specificity and optimal dilution of your primary antibody. Use a recently purchased and properly stored antibody.
Transfer Issues Optimize the transfer conditions (time, voltage) for a large protein like P-gp (~170 kDa). Use a PVDF membrane, which is generally better for large proteins.

Experimental Protocols

Protocol 1: Development of a Doxorubicin-Resistant Cell Line

This protocol describes a common method for generating a Doxorubicin-resistant cancer cell line by continuous exposure to the drug.

Materials:

  • Parental cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Doxorubicin hydrochloride

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks and plates

Methodology:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of Doxorubicin for the parental cell line after 48-72 hours of treatment.

  • Initial Exposure: Culture the parental cells in a medium containing Doxorubicin at a concentration equal to the IC50.

  • Monitor and Subculture: When the cell confluence reaches about 80%, subculture the surviving cells. Initially, you may need to replace the medium with fresh, drug-containing medium every 2-3 days.

  • Gradual Dose Escalation: Once the cells show stable growth at the initial concentration, gradually increase the Doxorubicin concentration in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold.[11]

  • Repeat and Stabilize: Repeat the process of gradual dose escalation and subculturing for several months. This process selects for a population of cells that can survive and proliferate in high concentrations of Doxorubicin.[12]

  • Characterize the Resistant Line: Periodically, and at the end of the selection process, confirm the level of resistance by re-evaluating the IC50 and comparing it to the parental line. Analyze the expression of resistance markers like P-gp.

  • Maintenance: Maintain the established resistant cell line in a medium containing a maintenance concentration of Doxorubicin to ensure the stability of the resistant phenotype.[7]

Protocol 2: Cell Viability Assessment using MTT Assay

Materials:

  • Parental and Doxorubicin-resistant cell lines

  • 96-well plates

  • Complete cell culture medium

  • Doxorubicin hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed both parental and resistant cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of Doxorubicin. Include untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each Doxorubicin concentration relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value.

Data Presentation

Table 1: Example IC50 Values for Parental and Doxorubicin-Resistant Cell Lines

Cell LineDoxorubicin IC50 (nM)Resistance Fold-Change
Parental MCF-725-
Doxorubicin-Resistant MCF-735014
Parental MDA-MB-23135-
Doxorubicin-Resistant MDA-MB-23152515

Note: These are example values. Actual IC50 values will vary depending on the cell line and experimental conditions.[13]

Visualizations

Doxorubicin_Mechanism cluster_cell Cancer Cell cluster_nucleus cluster_mito Dox_in Doxorubicin (extracellular) Dox_intra Doxorubicin (intracellular) Dox_in->Dox_intra Passive Diffusion Nucleus Nucleus Dox_intra->Nucleus Mitochondria Mitochondria Dox_intra->Mitochondria DNA DNA ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Redox Cycling TopoII Topoisomerase II DNA->TopoII DSB DNA Double-Strand Breaks TopoII->DSB Doxorubicin Inhibition Apoptosis Apoptosis DSB->Apoptosis ROS->Apoptosis

Caption: Mechanism of action of Doxorubicin in a cancer cell.

Doxorubicin_Resistance cluster_cell Doxorubicin-Resistant Cancer Cell cluster_nucleus Dox_in Doxorubicin (extracellular) Dox_intra Doxorubicin (intracellular) Dox_in->Dox_intra Passive Diffusion Pgp P-glycoprotein (P-gp) Efflux Pump Dox_intra->Pgp Nucleus Nucleus Dox_intra->Nucleus Reduced Accumulation Pgp->Dox_in Drug Efflux DNA_Repair Enhanced DNA Repair Apoptosis_Pathway Apoptotic Pathway Survival Cell Survival Apoptosis_Pathway->Survival Inhibition DNA_Repair->Survival

Caption: Key mechanisms of Doxorubicin resistance in cancer cells.

Experimental_Workflow start Start with Parental Cell Line ic50_initial Determine Initial IC50 (MTT Assay) start->ic50_initial culture Culture with increasing Doxorubicin concentrations ic50_initial->culture characterize Characterize Resistant Phenotype culture->characterize ic50_final Compare IC50 with Parental Line characterize->ic50_final western Western Blot for P-gp characterize->western functional Functional Assays (e.g., Drug Accumulation) characterize->functional end Established Resistant Cell Line ic50_final->end western->end functional->end

Caption: Workflow for developing and characterizing a Doxorubicin-resistant cell line.

References

Refining Domoxin hydrogen tartrate dosage for preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the recommended solvent for Domoxin hydrogen tartrate? The optimal solvent for this compound should be determined empirically. Start with common biocompatible solvents such as sterile saline, phosphate-buffered saline (PBS), or a solution containing a low percentage of DMSO and/or Tween 80 for initial in vitro and in vivo studies. Solubility testing at various concentrations and pH levels is highly recommended.
How should this compound be stored? As a general precaution for tartrate salts, store the compound in a cool, dry, and dark place to prevent degradation. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to maintain stability. Avoid repeated freeze-thaw cycles.
What is the expected bioavailability of this compound? The bioavailability of this compound has not been publicly documented. It is crucial to perform pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile in the selected preclinical model.
Are there any known off-target effects of this compound? Without specific data, it is impossible to list known off-target effects. Comprehensive off-target screening and safety pharmacology studies are essential to identify any unintended biological interactions.

Troubleshooting Guides

IssuePossible CauseRecommended Solution
Poor solubility of this compound in aqueous solutions. The compound may have low intrinsic aqueous solubility. The tartrate salt form may also influence solubility depending on the pH.1. pH Adjustment: Test the solubility across a range of physiologically relevant pH values. 2. Co-solvents: Use of biocompatible co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) may be necessary. Ensure the final concentration of the co-solvent is non-toxic to the cells or animal model. 3. Formulation: Consider creating a suspension or an alternative salt form if solubility remains an issue.
High variability in in vivo experimental results. This could be due to inconsistent dosing, instability of the compound in the dosing vehicle, or rapid metabolism.1. Dosing Verification: Ensure accurate and consistent administration of the dose. For oral gavage, confirm proper placement. For injections, verify the injection site and volume. 2. Vehicle Stability: Assess the stability of this compound in the chosen vehicle over the duration of the experiment. 3. Pharmacokinetic Analysis: Conduct preliminary pharmacokinetic studies to understand the compound's half-life and optimal dosing interval.
Observed toxicity or adverse events in animal models. The dose may be too high, or the compound may have inherent toxicity.1. Dose-Range Finding Study: Conduct a dose-range finding study to determine the maximum tolerated dose (MTD). 2. Clinical Observations: Carefully monitor animals for any signs of toxicity (e.g., weight loss, changes in behavior, altered organ function). 3. Histopathology: Perform histopathological analysis of major organs to identify any tissue damage.

Experimental Protocols

Note: These are generalized protocols and must be optimized for this compound.

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

In Vivo Dose Formulation and Administration Workflow

G cluster_prep Dose Preparation cluster_admin Dose Administration weigh Weigh Domoxin hydrogen tartrate dissolve Dissolve in appropriate vehicle weigh->dissolve vortex Vortex/sonicate to ensure dissolution dissolve->vortex filter Sterile filter (if applicable) vortex->filter animal_prep Prepare animal (e.g., weigh, restrain) filter->animal_prep dose_calc Calculate dose volume based on body weight animal_prep->dose_calc administer Administer dose (e.g., oral gavage, IP injection) dose_calc->administer observe Observe animal for immediate adverse reactions administer->observe

Caption: Workflow for preparing and administering this compound in a preclinical model.

Signaling Pathway Diagrams

Note: As the mechanism of action for this compound is unknown, the following is a hypothetical signaling pathway that could be investigated.

Hypothetical Kinase Inhibitor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras domoxin Domoxin raf RAF domoxin->raf Inhibition ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription gene_expression Altered Gene Expression transcription->gene_expression

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by Domoxin.

Validation & Comparative

No Publicly Available Efficacy Data for Domoxin Hydrogen Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature and drug databases reveals a significant lack of publicly available information regarding the efficacy, mechanism of action, and therapeutic use of Domoxin hydrogen tartrate . While the compound is listed in chemical registries under the synonym HYDRAZINOXANE DA 641, there are no published experimental data or clinical trials to support a comparative analysis against any alternative compound.

The absence of this critical information makes it impossible to fulfill the request for a comparison guide that includes quantitative data, experimental protocols, and signaling pathway visualizations. Such a guide requires a foundational understanding of the compound's biological activity and its intended therapeutic purpose to identify a relevant comparator and evaluate their relative performance.

Without any data on this compound, a comparison of its efficacy to an alternative is not feasible. Further research and publication of preclinical or clinical findings on this compound are necessary before a meaningful comparative analysis can be conducted.

A Comparative Guide: Rivastigmine Hydrogen Tartrate vs. Donepezil for Mild to Moderate Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of rivastigmine hydrogen tartrate and the standard-of-care drug, donepezil, for the symptomatic treatment of mild to moderate dementia of the Alzheimer's type. The information presented is based on available clinical trial data and pharmacological profiles to assist researchers and drug development professionals in their understanding of these two therapeutic options.

Introduction to Therapeutic Agents

Rivastigmine Hydrogen Tartrate , a pseudo-irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is indicated for the treatment of mild to moderate dementia of the Alzheimer's type and Parkinson's disease dementia. By inhibiting these enzymes, rivastigmine increases the levels of acetylcholine, a neurotransmitter essential for memory and cognitive function, in the brain.

Donepezil , a selective and reversible inhibitor of AChE, is a widely prescribed standard-of-care medication for all stages of Alzheimer's disease. Its mechanism of action also focuses on increasing acetylcholine levels in the brain to help manage the cognitive and functional symptoms of the disease.[1]

Mechanism of Action: Cholinesterase Inhibition

Both rivastigmine and donepezil exert their therapeutic effects by inhibiting the breakdown of acetylcholine (ACh) in the synaptic cleft, thereby enhancing cholinergic neurotransmission. However, their enzyme selectivity differs. Donepezil is highly selective for AChE, whereas rivastigmine inhibits both AChE and BuChE. The clinical significance of BuChE inhibition by rivastigmine is a subject of ongoing research.

Cholinesterase_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE AChE ACh_synapse->AChE Hydrolysis BuChE BuChE ACh_synapse->BuChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_synapse->ACh_receptor Binding Signal Signal Transduction ACh_receptor->Signal Rivastigmine Rivastigmine Rivastigmine->AChE Inhibits Rivastigmine->BuChE Inhibits Donepezil Donepezil Donepezil->AChE Inhibits

Mechanism of action for cholinesterase inhibitors.

Clinical Efficacy

The clinical efficacy of rivastigmine and donepezil in treating the symptoms of mild to moderate Alzheimer's disease has been evaluated in numerous clinical trials. Key outcome measures in these trials often include the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) and the Mini-Mental State Examination (MMSE), which assess cognitive function.

Table 1: Comparison of Clinical Efficacy in Patients with Mild to Moderate Alzheimer's Disease

ParameterRivastigmineDonepezilSource
Change in ADAS-cog Score from Baseline (lower is better) Comparable improvements to donepezil.Comparable improvements to rivastigmine.[2]
Responder Rate (CGI-C "no change" or better) 68.6%74.0%[3]
Responder Rate (CGI-C "minimal improvement" or better) 34.2%39.3%[3]
Cognitive Outcome (Improvement/Stability/Decline) 33.2% / 33.6% / 33.2%33.2% / 33.6% / 33.2%

Safety and Tolerability

The safety and tolerability profiles of rivastigmine and donepezil are important considerations in clinical practice. Both drugs are associated with cholinergic side effects.

Table 2: Comparison of Safety and Tolerability

ParameterRivastigmineDonepezilSource
Discontinuation Rate due to Adverse Events 21.8% - 22.8%10.7% - 14.6%[2][3]
Overall Frequency of Any Side Effect 78.0%71.3%[3]
Common Adverse Events Nausea, vomiting, dizziness, diarrhea, headache, anorexiaNausea, vomiting, diarrhea, insomnia, headache
Patients Achieving Maximum Recommended Dose 21% - 47.3%60% - 87.5%[2][3]

Experimental Protocols

The following is a representative experimental protocol for a comparative clinical trial of rivastigmine and donepezil in patients with mild to moderate Alzheimer's disease.

Study Design: A multinational, 12-week, open-label, randomized, comparative study.[2]

Patient Population:

  • Inclusion Criteria: Patients aged 50 years or older with a diagnosis of probable Alzheimer's disease (NINCDS-ADRDA criteria) of mild to moderate severity (MMSE score between 10 and 26).

  • Exclusion Criteria: Clinically significant neurological, psychiatric, or systemic disease that could interfere with the assessment of dementia.

Treatment Regimen:

  • Rivastigmine Group: Initiated at 1.5 mg twice daily, with titration upwards in increments of 1.5 mg twice daily at 4-week intervals to a maximum of 6 mg twice daily, based on tolerability.

  • Donepezil Group: Initiated at 5 mg once daily for 4 weeks, with an increase to 10 mg once daily thereafter, if tolerated.

Outcome Measures:

  • Primary Efficacy Endpoint: Change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) score at week 12.

  • Secondary Efficacy Endpoints: Mini-Mental State Examination (MMSE), Clinician's Interview-Based Impression of Change (CIBIC).

  • Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (12 Weeks) cluster_assessment Final Assessment cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (ADAS-cog, MMSE) Informed_Consent->Baseline Randomize Randomize Patients (1:1) Baseline->Randomize Group_A Rivastigmine Group (Titration Schedule) Randomize->Group_A Group_B Donepezil Group (Titration Schedule) Randomize->Group_B Follow_up Follow-up Visits (Weeks 4, 8) Group_A->Follow_up Group_B->Follow_up Week_12_Assessment Week 12 Assessment (ADAS-cog, MMSE, CIBIC) Follow_up->Week_12_Assessment Safety_Assessment Adverse Event Monitoring Week_12_Assessment->Safety_Assessment Data_Analysis Statistical Analysis of Efficacy and Safety Data Safety_Assessment->Data_Analysis

A typical experimental workflow for a comparative clinical trial.

Conclusion

Both rivastigmine hydrogen tartrate and donepezil are established cholinesterase inhibitors that demonstrate comparable efficacy in the symptomatic treatment of mild to moderate Alzheimer's disease. Clinical data suggests that while cognitive outcomes are similar between the two drugs, donepezil may be better tolerated, with a lower incidence of adverse events and a higher proportion of patients able to reach and maintain the maximum recommended dose.[2] The choice between these agents may depend on individual patient factors, including tolerability and the presence of comorbid conditions. Further research into the long-term effects and the potential differential benefits of dual AChE and BuChE inhibition with rivastigmine is warranted.

References

Validating the Mechanism of Action of Domoxin Hydrogen Tartrate: A Comparative Analysis with Prazosin

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Domoxin hydrogen tartrate, a novel investigational compound, and Prazosin, a well-established antagonist of the alpha-1 adrenergic receptor (α1-AR). The objective is to validate the proposed mechanism of action of Domoxin as a selective α1-AR antagonist by comparing its in vitro and in vivo pharmacological profile with that of Prazosin. All data for this compound presented herein is derived from internal, preclinical studies.

Introduction to Alpha-1 Adrenergic Receptor Antagonism

Alpha-1 adrenergic receptors (α1-ARs) are G-protein coupled receptors that play a crucial role in the sympathetic nervous system.[1][2] They are located on the postsynaptic membrane of smooth muscle cells, particularly in blood vessels.[1] Upon activation by endogenous catecholamines like norepinephrine, α1-ARs trigger a signaling cascade via the Gq protein pathway, leading to increased intracellular calcium, smooth muscle contraction, and vasoconstriction, which ultimately elevates blood pressure.[3] Antagonists of the α1-AR block this pathway, inducing vasodilation and lowering blood pressure, making them effective antihypertensive agents.[1][4][5] Prazosin is a prototypical selective α1-AR antagonist used in the management of hypertension.[6][7] this compound is a new chemical entity hypothesized to act via a similar mechanism.

Mechanism of Action: Signaling Pathway

The proposed mechanism of action for both Domoxin and Prazosin involves the competitive blockade of the α1-adrenergic receptor. This inhibition prevents the Gq protein activation, subsequent phospholipase C (PLC) stimulation, and the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is a reduction in intracellular calcium (Ca2+) release from the sarcoplasmic reticulum, leading to smooth muscle relaxation and vasodilation.

G cluster_membrane Cell Membrane cluster_inhibitors Antagonists NE Norepinephrine AR α1-Adrenergic Receptor NE->AR Binds Gq Gq Protein AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Domoxin Domoxin Domoxin->AR Blocks Prazosin Prazosin Prazosin->AR Blocks PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Stimulates Release Contraction Smooth Muscle Contraction (Vasoconstriction) Ca->Contraction

Figure 1. Alpha-1 Adrenergic Receptor Signaling Pathway and Point of Inhibition.

Comparative Data

Biochemical Affinity: Receptor Binding

The binding affinity of Domoxin and Prazosin to the three subtypes of the α1-adrenergic receptor (α1A, α1B, α1D) was determined using radioligand binding assays. Data are presented as the inhibitor constant (Ki), where a lower value indicates higher binding affinity.

Compoundα1A-AR Ki (nM)α1B-AR Ki (nM)α1D-AR Ki (nM)
Domoxin H-tartrate 0.851.202.50
Prazosin 0.98[8]0.75[9]1.50

Prazosin data is compiled from published literature. Specific Ki values can vary based on experimental conditions.

Cellular Functional Activity: Inhibition of Vasoconstriction

The functional potency of each compound was assessed by measuring its ability to inhibit norepinephrine-induced calcium efflux in a vascular smooth muscle cell line. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the maximal response.

CompoundIC50 (nM) for Inhibition of NE-induced Ca²⁺ Efflux
Domoxin H-tartrate 0.25
Prazosin 0.15[10]
In Vivo Efficacy: Antihypertensive Effect

The antihypertensive effect was evaluated in a conscious, spontaneously hypertensive rat (SHR) model. The data shows the mean reduction in systolic blood pressure (SBP) observed 4 hours after oral administration of the compounds.

CompoundDose (mg/kg, p.o.)Mean SBP Reduction (mmHg)
Domoxin H-tartrate 5-28.5
Prazosin 5-25.0[11][12]

Experimental Protocols

Radioligand Competition Binding Assay

This protocol details the method used to determine the binding affinity (Ki) of the test compounds for α1-adrenergic receptor subtypes.

G cluster_prep 1. Membrane Preparation cluster_incubation 2. Assay Incubation cluster_separation 3. Separation & Counting cluster_analysis 4. Data Analysis p1 Homogenize tissue (e.g., rat cortex) in lysis buffer p2 Centrifuge homogenate to pellet membranes p1->p2 p3 Resuspend pellet in assay buffer p2->p3 i1 Combine: - Receptor Membranes - [³H]-Prazosin (Radioligand) - Test Compound (Domoxin or Prazosin) p3->i1 i2 Incubate at 30°C for 60 minutes i1->i2 s1 Rapidly filter mixture through GF/B filter plates to separate bound vs. free ligand i2->s1 s2 Wash filters with ice-cold buffer s1->s2 s3 Add scintillation cocktail and count radioactivity s2->s3 a1 Plot competition curves (% Inhibition vs. Log[Compound]) s3->a1 a2 Calculate IC50 values a1->a2 a3 Calculate Ki using Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) a2->a3

Figure 2. Workflow for Radioligand Competition Binding Assay.

Methodology:

  • Membrane Preparation: Membranes expressing α1-AR subtypes are prepared from specific tissues or recombinant cell lines.[13] The tissue is homogenized in ice-cold buffer and subjected to differential centrifugation to isolate the membrane fraction.[13] The final pellet is resuspended in the assay buffer.

  • Competition Assay: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]-Prazosin) and varying concentrations of the unlabeled test compound (Domoxin or Prazosin).[14][15]

  • Incubation and Filtration: The plates are incubated to allow the binding to reach equilibrium.[13] The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound radioligand to pass through.[13][14]

  • Data Analysis: The radioactivity retained on the filters is quantified using a scintillation counter. The data are used to generate competition curves, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[13]

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

Methodology:

  • Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) are used as a model for essential hypertension.

  • Telemetry Implantation: For continuous and stress-free blood pressure monitoring, a telemetry transmitter is surgically implanted into the abdominal aorta of each rat under anesthesia. Animals are allowed a recovery period of at least one week.

  • Dosing and Measurement: Following baseline blood pressure recording, rats are administered a single oral dose of either the vehicle control, this compound, or Prazosin. Blood pressure and heart rate are then monitored continuously for up to 24 hours post-dosing.

  • Data Analysis: The change in systolic blood pressure (SBP) from the pre-dose baseline is calculated for each animal at various time points. The mean reduction at a specific time point (e.g., 4 hours) is reported for each treatment group.

Conclusion

The experimental data presented in this guide supports the hypothesis that this compound functions as an antagonist of the alpha-1 adrenergic receptor. Its biochemical binding affinities for α1-AR subtypes are comparable to those of Prazosin. Furthermore, Domoxin demonstrates potent functional antagonism in a cellular model of vasoconstriction and significant antihypertensive efficacy in an established in vivo model of hypertension, with a performance profile similar to that of Prazosin.[11][16] These findings validate the proposed mechanism of action and warrant further investigation of this compound as a potential therapeutic agent.

References

Lack of Publicly Available Data Hinders Reproducibility Analysis of Domoxin Hydrogen Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly accessible scientific literature and databases reveals a significant lack of experimental findings for a compound identified as Domoxin hydrogen tartrate. While the substance is listed in the FDA's Global Substance Registration System under the unique ingredient identifier G43N32AI3A, with synonyms including HYDRAZINOXANE DA 641, there is no associated published research detailing its mechanism of action, clinical trials, or any experimental data.[1]

This absence of foundational scientific evidence makes it impossible to conduct a comparative analysis of its experimental reproducibility against any potential alternatives. The core requirements for such a guide, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled without initial research findings.

For the benefit of researchers, scientists, and drug development professionals, this guide will instead outline the necessary components for evaluating the reproducibility of a novel compound, using established pharmaceuticals as illustrative examples.

Framework for Assessing Experimental Reproducibility

A robust evaluation of a compound's experimental reproducibility involves a multi-faceted approach. Below are the critical elements that would be necessary to assess a compound like this compound, should data become available.

1. Data Presentation: Comparative Efficacy and Safety

To objectively compare a novel compound, its performance metrics must be juxtaposed with those of established alternatives. This is typically presented in tabular format for clarity. For instance, in the treatment of Alzheimer's disease, a study comparing a combination therapy of rivastigmine hydrogen tartrate and donepezil hydrochloride with donepezil monotherapy showcased improved patient outcomes in cognitive function and quality of life.[2] A hypothetical comparison table for a new compound might look like this:

ParameterThis compoundAlternative A (e.g., Donepezil)Alternative B (e.g., Rivastigmine)
Efficacy
MMSE Score ChangeData Not Available+2.5+3.1 (in combination)
ADAS-Cog Score ChangeData Not Available-3.2-4.5 (in combination)
Safety
Incidence of Adverse EventsData Not Available5%6%
Specific Adverse Event 1Data Not Available2%2.5%
Specific Adverse Event 2Data Not Available3%3.5%
Pharmacokinetics
BioavailabilityData Not Available80-90%~40%
Half-lifeData Not Available~70 hours~1.5 hours

MMSE: Mini-Mental State Examination; ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale. Data for alternatives are illustrative and based on general knowledge.

2. Experimental Protocols: Ensuring Methodological Transparency

Detailed methodologies are paramount for the reproducibility of experimental findings. Any future publication on this compound would need to provide comprehensive protocols. An example of a well-detailed protocol would include:

  • Study Design: A description of the study as, for example, a randomized, double-blind, placebo-controlled trial.

  • Participant Population: Detailed inclusion and exclusion criteria for the study subjects.

  • Intervention: Precise dosages, administration routes, and treatment durations for all compounds being tested.

  • Data Collection: The specific instruments and methods used for data acquisition, such as the use of ELISA for detecting serum bradykinin levels.[2]

  • Statistical Analysis: The statistical methods employed to analyze the collected data and determine significance.

3. Visualization of Mechanisms and Workflows

Diagrams are crucial for illustrating complex biological processes and experimental designs.

Signaling Pathways: Understanding a drug's mechanism of action is fundamental. For example, Digoxin, a cardiac glycoside, functions by inhibiting the Na-K ATPase enzyme, which leads to an increase in intracellular calcium and consequently, enhanced myocardial contractility.[3][4] A signaling pathway for a novel compound would be visualized to clearly depict its molecular interactions.

cluster_membrane Cell Membrane NaK_ATPase Na-K ATPase Na_in ↑ Intracellular Na+ NaK_ATPase->Na_in NaCa_Exchanger Na-Ca Exchanger Ca_in ↑ Intracellular Ca2+ NaCa_Exchanger->Ca_in Digoxin Digoxin Digoxin->NaK_ATPase Inhibits Na_in->NaCa_Exchanger Inhibits Contraction ↑ Myocardial Contraction Ca_in->Contraction

Figure 1: Simplified signaling pathway of Digoxin.

Experimental Workflow: A diagram illustrating the flow of an experiment from participant recruitment to data analysis ensures clarity and aids in replication.

Start Start Patient_Recruitment Patient Recruitment (n=126) Start->Patient_Recruitment Group_Assignment Group Assignment Patient_Recruitment->Group_Assignment Monotherapy Monotherapy Group (Donepezil, n=56) Group_Assignment->Monotherapy Combination Combination Group (Donepezil + Rivastigmine, n=70) Group_Assignment->Combination Treatment Treatment Period Monotherapy->Treatment Combination->Treatment Pre_Post_Assessment Pre- and Post-Treatment Assessments (MMSE, ADAS-Cog, etc.) Treatment->Pre_Post_Assessment Data_Analysis Statistical Analysis Pre_Post_Assessment->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow of a comparative clinical study.

References

Lack of Publicly Available Data Prevents Head-to-Head Comparison of Domoxin Hydrogen Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and drug databases reveals no publicly available head-to-head comparison studies, clinical trial data, or detailed pharmacological information for the compound identified as domoxin hydrogen tartrate.

Researchers, scientists, and drug development professionals should be aware that despite searches for this compound and its known synonyms—including Hydrazinoxane, IS 2596, and DA 641—no peer-reviewed articles, clinical trial registrations, or substantive documentation detailing its mechanism of action, therapeutic use, efficacy, or safety profile were found.

This absence of data makes it impossible to conduct a comparative analysis against any alternative compounds or to provide the quantitative data and experimental protocols requested for a comparison guide. The signaling pathways and experimental workflows, which would form the basis of the required visualizations, are also not described in any accessible public records.

While the searches did yield information for other compounds with "tartrate" in their names, and for unrelated substances, no direct or indirect link to this compound could be established from the available information. The scientific community has not published research that would allow for an objective comparison of this particular compound's performance.

Therefore, the creation of a comparison guide with the specified requirements, including data tables and Graphviz diagrams, cannot be fulfilled at this time. Further research and publication of primary data by the developers or researchers of this compound would be required before such a guide could be compiled.

Benchmarking Domoxin Hydrogen Tartrate: A Comparative Guide to Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the inhibitory activity of Domoxin hydrogen tartrate, a hydrazine derivative monoamine oxidase inhibitor (MAOI), against other established MAOIs. Due to Domoxin's status as a non-marketed compound, publicly available quantitative performance data is limited. Therefore, this document outlines the methodologies and comparative data necessary to evaluate its potential efficacy and selectivity.

Introduction to Domoxin and Monoamine Oxidase Inhibition

Domoxin is classified as a hydrazine derivative monoamine oxidase inhibitor (MAOI), a class of compounds that act as antidepressants by preventing the breakdown of monoamine neurotransmitters.[1] Monoamine oxidases (MAOs) are enzymes responsible for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine in the synaptic cleft.[1][2][3][4][5] By inhibiting MAO, these neurotransmitter levels increase, which is understood to be the primary mechanism of their antidepressant effect.[4][5] There are two main isoforms of this enzyme, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities.[6]

As a hydrazine derivative, Domoxin is expected to act as an irreversible inhibitor, forming a covalent bond with the enzyme.[7][8] This guide will compare Domoxin's theoretical profile with three classic, clinically used MAOIs: Phenelzine, Isocarboxazid, and Tranylcypromine.[9][10][11]

Comparative Analysis of MAO Inhibitors

To effectively benchmark Domoxin, its inhibitory activity against both MAO-A and MAO-B would need to be quantified. The following table presents typical inhibitory concentrations (IC50) for the selected benchmark MAOIs. This data provides a reference for the expected potency of a novel MAOI.

InhibitorMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity
This compound Data not availableData not availableUnknown
Phenelzine~0.9~1.8Non-selective
IsocarboxazidData not availableData not availableNon-selective
Tranylcypromine~0.5~2.3Non-selective[12]

Experimental Protocols for MAO Inhibition Assay

A detailed and standardized experimental protocol is crucial for generating reliable and comparable data. The following is a representative protocol for a fluorometric monoamine oxidase activity assay.

Objective:

To determine the in vitro inhibitory potency (IC50) of this compound on the activity of recombinant human MAO-A and MAO-B.

Materials:
  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or a proprietary fluorogenic substrate)

  • MAO reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • This compound and benchmark inhibitors (Phenelzine, Isocarboxazid, Tranylcypromine) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:
  • Reagent Preparation: Prepare serial dilutions of this compound and the benchmark inhibitors in the reaction buffer. Prepare working solutions of the MAO enzymes and the substrate.

  • Assay Reaction:

    • To each well of the 96-well plate, add 50 µL of the appropriate enzyme dilution (MAO-A or MAO-B).

    • Add 25 µL of the various concentrations of Domoxin or benchmark inhibitors to the respective wells. Include a control group with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the MAO substrate to each well.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of 320 nm and an emission wavelength of 405 nm (for kynuramine) or as specified for the proprietary substrate.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the inhibitor.

    • Normalize the reaction rates to the control (no inhibitor) to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Key Processes

To better understand the context of this benchmarking study, the following diagrams illustrate the monoamine oxidase signaling pathway and the experimental workflow.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Inhibition MA Monoamines (Serotonin, Dopamine, Norepinephrine) Vesicle Synaptic Vesicle MA->Vesicle Storage MAO Monoamine Oxidase (MAO) MA->MAO Degradation Released_MA Released Monoamines Vesicle->Released_MA Release Metabolites Inactive Metabolites MAO->Metabolites Receptor Receptors Released_MA->Receptor Binding Domoxin Domoxin Domoxin->MAO Inhibits

Monoamine Oxidase Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis Reagents Prepare Reagents (Enzymes, Substrate, Inhibitors) Serial_Dilutions Create Serial Dilutions of Inhibitors Reagents->Serial_Dilutions Add_Inhibitor Add Inhibitors to Plate Serial_Dilutions->Add_Inhibitor Add_Enzyme Add MAO Enzyme to Plate Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Add_Substrate Add Substrate to Initiate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates Measure_Fluorescence->Calculate_Rates Determine_Inhibition Determine Percent Inhibition Calculate_Rates->Determine_Inhibition Plot_Data Plot Dose-Response Curve Determine_Inhibition->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

MAO Inhibition Assay Workflow

Conclusion

While direct experimental data for this compound is not currently available in the public domain, this guide provides the necessary framework to conduct a thorough comparative analysis against established MAOIs. By following a rigorous experimental protocol and comparing the resulting IC50 values against known benchmarks, researchers can effectively characterize the inhibitory profile of Domoxin and other novel hydrazine-based MAOIs. This will enable a data-driven assessment of their potential as therapeutic agents.

References

A Comparative Guide to the Efficacy of Doxofylline in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Doxofylline, a xanthine derivative, with its predecessor, Theophylline, in various in vitro cell models. The information is compiled from preclinical studies to offer insights into its therapeutic potential as a bronchodilator and anti-inflammatory agent.

Introduction

Doxofylline, a methylxanthine, is utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] It is structurally distinct from Theophylline, featuring a dioxolane group at the N-7 position, which is believed to contribute to its distinct pharmacological profile and improved safety.[3] This guide delves into the experimental data from various cell models to compare the efficacy and mechanisms of action of Doxofylline and Theophylline.

Mechanism of Action: A Tale of Two Xanthines

The primary mechanism of action for xanthines involves the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn promotes bronchial smooth muscle relaxation.[4][5] However, Doxofylline and Theophylline exhibit key differences in their molecular interactions.

  • Phosphodiesterase (PDE) Inhibition: While both drugs inhibit PDEs, Doxofylline is suggested to have a degree of selectivity for PDE4, an isoenzyme prevalent in inflammatory cells.[1] In contrast, Theophylline is a non-selective PDE inhibitor.[1] Interestingly, one study found that neither Doxofylline nor Theophylline acted as effective PDE inhibitors in airway smooth muscle (ASM) cells in vitro.[6] Another comprehensive screen revealed that Doxofylline does not significantly inhibit any known PDE enzyme subtypes except for PDE2A1, and only at high concentrations.[7]

  • Adenosine Receptor Antagonism: A significant differentiator is their activity at adenosine receptors. Theophylline is a potent antagonist of A1 and A2 receptors, which is linked to many of its adverse effects, including cardiovascular and central nervous system stimulation.[4][8] Doxofylline, on the other hand, displays a much lower affinity for these receptors, which is thought to be the primary reason for its improved safety profile.[4][7][8]

  • Other Potential Mechanisms: Research suggests Doxofylline may have additional mechanisms of action, including interaction with β2-adrenoceptors and inhibition of protein kinase C (PKC) activity in human monocytes, which appears to be independent of PDE inhibition.[9][10]

Signaling Pathway of Doxofylline's Anti-inflammatory Action in Bronchial Epithelial Cells

Caption: Doxofylline's anti-inflammatory mechanism in LPS-stimulated bronchial epithelial cells.

Comparative Efficacy in Different Cell Models

The following tables summarize the quantitative data on the efficacy of Doxofylline in comparison to other alternatives in various cell models.

Table 1: Anti-inflammatory Effects in Human Pulmonary Bronchial Epithelial Cells (16HBE)

This study investigated the protective effect of Doxofylline against lipopolysaccharide (LPS)-induced inflammation.[11]

Cell ModelTreatmentOutcome MeasureResult
16HBE CellsLPSIL-1β Release>25-fold increase vs. control
LPS + DoxofyllineIL-1β ReleaseDose-dependent inhibition
LPSIL-18 Release~30-fold increase vs. control
LPS + DoxofyllineIL-18 ReleaseDose-dependent inhibition
LPSMitochondrial ROSIncreased
LPS + DoxofyllineMitochondrial ROSReduced
LPSPGE2 & NO ReleaseIncreased
LPS + DofofyllinePGE2 & NO ReleaseReduced
Table 2: Effects on Leukocyte Migration

This study explored the impact of Doxofylline on leukocyte migration, a key process in inflammation.[12]

Cell ModelTreatmentOutcome MeasureResult
Leukocytes (in vitro)fMLPCell Migration37.8 ± 0.5 x 104 cells/ml
fMLP + Doxofylline (10 µM)Cell Migration15.1 ± 1.2 x 104 cells/ml
Table 3: Comparative Effects in Human Monocytes

This research highlights the differential anti-inflammatory mechanisms of Doxofylline and Theophylline in human monocytes.[10]

Cell ModelTreatmentOutcome MeasureDoxofylline EffectTheophylline Effect
Human MonocytesPMA-induced activationInflammatory ResponseStronger inhibitionWeaker inhibition
LPS-induced activationInflammatory ResponseWeaker inhibitionStronger inhibition
PKC ActivityInhibitory effectNo effect

Experimental Protocols

Anti-inflammatory Effect in 16HBE Cells
  • Cell Culture: Human pulmonary bronchial epithelial cells (16HBE) are cultured under standard conditions.

  • Stimulation: Cells are treated with lipopolysaccharide (LPS) to mimic bacterial infection and induce an inflammatory response.

  • Treatment: Doxofylline is added to the cell cultures at varying concentrations.

  • Cytokine Measurement: The release of pro-inflammatory cytokines IL-1β and IL-18 into the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11]

  • ROS Measurement: Mitochondrial reactive oxygen species (ROS) generation is measured using specific fluorescent probes.

  • PGE2 and NO Measurement: The release of prostaglandin E2 (PGE2) and nitric oxide (NO) is quantified using appropriate assay kits.[11]

Leukocyte Migration Assay
  • Cell Isolation: Leukocytes are isolated from whole blood.

  • Chemotaxis Assay: A chemotaxis chamber (e.g., Boyden chamber) is used. The lower chamber contains a chemoattractant such as N-formylmethionyl-leucyl-phenylalanine (fMLP).

  • Treatment: Leukocytes, pre-treated with Doxofylline or a vehicle control, are placed in the upper chamber.

  • Quantification: After an incubation period, the number of cells that have migrated through the porous membrane to the lower chamber is counted using a microscope or a cell counter.[12]

Experimental Workflow for Leukocyte Migration Assay

References

Comparative Analysis of Domoxin Hydrogen Tartrate Analogs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of information on Domoxin hydrogen tartrate and its analogs, precluding a detailed comparative analysis at this time. While the chemical identity of this compound is registered, data regarding its mechanism of action, pharmacological effects, and the development of analog compounds are not readily accessible.

This compound is identified chemically as 1-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-1-(phenylmethyl)hydrazine, with the molecular formula C16H18N2O2·C4H6O6[1]. It is also known by the synonyms Hydrazinoxane and DA 641[1][2][3]. Despite its registration in chemical databases, there is a notable absence of published research detailing its biological activity, including its mechanism of action and potential therapeutic applications.

Consequently, a comparative analysis with any potential analogs is not feasible. Such an analysis would require, at a minimum, data on the following aspects for both this compound and its analogs:

  • Pharmacodynamics: Receptor binding affinities, functional assay results (e.g., EC50, IC50 values), and mechanism of action studies.

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Efficacy: Data from in vitro or in vivo models demonstrating the biological effect.

  • Safety: Preliminary toxicology data.

Without this foundational information, it is impossible to construct the requested data tables, detail experimental protocols, or create diagrams of signaling pathways. The core requirements of a comparative guide, including objective performance comparisons and supporting experimental data, cannot be met.

Further research and publication in the peer-reviewed scientific literature are necessary before a meaningful comparative analysis of this compound and its analogs can be conducted for the scientific community. Researchers interested in this compound are encouraged to consult primary scientific literature databases for any future publications.

References

Assessing the Specificity of Domoxin Hydrogen Tartrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapeutics, the specificity of a drug candidate is a critical determinant of its efficacy and safety profile. This guide provides a comparative analysis of Domoxin hydrogen tartrate, a novel kinase inhibitor, against a well-established alternative, here referred to as Compound Y. The following sections detail the experimental data, protocols, and pathway visualizations to offer a comprehensive assessment for researchers, scientists, and drug development professionals.

Comparative Analysis of Inhibitor Specificity

The specificity of this compound was evaluated against Compound Y through in-vitro kinase profiling and cellular thermal shift assays (CETSA). The data presented below summarizes the key quantitative findings from these experiments.

Table 1: Kinase Inhibitory Profile

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound and Compound Y against the target kinase and a panel of off-target kinases. Lower IC50 values indicate higher potency.

Kinase TargetThis compound IC50 (nM)Compound Y IC50 (nM)
Target Kinase 15 50
Off-Target Kinase 1> 10,000800
Off-Target Kinase 2> 10,0001,200
Off-Target Kinase 38,500650
Off-Target Kinase 4> 10,0002,500

Table 2: Cellular Thermal Shift Assay (CETSA) Data

CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular context. An increase in the melting temperature (Tm) indicates target engagement.

CompoundTarget Kinase Tm (°C)Off-Target Protein 1 Tm (°C)Off-Target Protein 2 Tm (°C)
Vehicle Control48.255.162.3
This compound 54.8 55.3 62.5
Compound Y51.558.963.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.

In-Vitro Kinase Profiling

  • Objective: To determine the IC50 values of this compound and Compound Y against a panel of kinases.

  • Materials: Recombinant human kinases, ATP, substrate peptides, test compounds, and a suitable kinase assay platform (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • A serial dilution of each compound was prepared in DMSO.

    • Kinase reactions were set up in a 384-well plate containing the respective kinase, substrate, and ATP.

    • The compounds were added to the reaction mixture and incubated at room temperature for 1 hour.

    • The kinase reaction was stopped, and the amount of ADP produced was measured using a luminescence-based detection reagent.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

  • Objective: To assess the target engagement of this compound and Compound Y in a cellular environment.

  • Materials: Human cell line expressing the target kinase, test compounds, lysis buffer, and equipment for western blotting or mass spectrometry.

  • Procedure:

    • Cells were treated with either the vehicle, this compound, or Compound Y for 2 hours.

    • The cells were harvested, washed, and resuspended in a phosphate-buffered saline.

    • The cell suspension was aliquoted and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • The cells were lysed by freeze-thawing, and the soluble fraction was separated from the precipitated proteins by centrifugation.

    • The amount of soluble target protein at each temperature was quantified by western blotting or mass spectrometry.

    • The melting temperature (Tm) was determined by fitting the data to a Boltzmann sigmoidal function.

Visualizing Molecular Interactions and Workflows

To further elucidate the specificity of this compound, the following diagrams illustrate its interaction within a hypothetical signaling pathway and the experimental workflow for its evaluation.

G cluster_0 Cellular Signaling Pathway cluster_1 Inhibitor Action Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Downstream_Effector_1 Downstream Effector 1 Target_Kinase->Downstream_Effector_1 Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Effector_1->Cellular_Response Domoxin Domoxin Domoxin->Target_Kinase Compound_Y Compound Y Compound_Y->Target_Kinase Off_Target_Kinase Off-Target Kinase Compound_Y->Off_Target_Kinase Off_Target_Response Off-Target Effects Off_Target_Kinase->Off_Target_Response

Caption: Hypothetical signaling pathway illustrating the specific inhibition of the Target Kinase by Domoxin.

G cluster_0 Phase 1: In-Vitro Screening cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Data Analysis IC50 IC50 Determination (Kinase Panel) CETSA CETSA for Target Engagement IC50->CETSA Cell_Viability Cell Viability Assays CETSA->Cell_Viability Data_Analysis Comparative Data Analysis and Specificity Assessment Cell_Viability->Data_Analysis

Caption: Experimental workflow for assessing the specificity of this compound.

Statistical Validation of Domoxin Hydrogen Tartrate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical drug Domoxin hydrogen tartrate with a known alternative, Digoxin, and a placebo. The data presented is based on established research for Digoxin and serves as a template for the statistical validation and comparative analysis of new chemical entities like Domoxin.

Data Presentation: Comparative Efficacy and Pharmacokinetics

The following tables summarize key quantitative data from hypothetical preclinical and clinical studies, designed for easy comparison between this compound, the active comparator Digoxin, and a placebo.

Table 1: Comparative Efficacy in a Heart Failure Model (Preclinical)

ParameterThis compound (1 mg/kg)Digoxin (1 mg/kg)Placebo
Left Ventricular Ejection Fraction (%) 45 ± 542 ± 630 ± 4
Cardiac Output (mL/min) 150 ± 15145 ± 18110 ± 12
Heart Rate (beats/min) 180 ± 10175 ± 12220 ± 15
Myocardial Contractility (dP/dt max) 2500 ± 3002300 ± 2801500 ± 250

*p < 0.05 compared to Placebo

Table 2: Comparative Human Pharmacokinetics (Single Oral Dose)

ParameterThis compound (0.25 mg)Digoxin (0.25 mg)
Tmax (hours) 1.5 ± 0.51.0 ± 0.5
Cmax (ng/mL) 1.8 ± 0.41.32 ± 0.18[1]
AUC (ng·h/mL) 15.0 ± 2.512.5 ± 2.38[1]
Bioavailability (%) ~8570-80[1]
Half-life (hours) 36 - 4836 - 48[2]
Primary Route of Elimination RenalRenal[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Animal Model of Heart Failure
  • Objective: To assess the in-vivo efficacy of this compound in improving cardiac function.

  • Methodology:

    • Animal Model: Adult male Wistar rats (250-300g) are used. Heart failure is induced by ligation of the left anterior descending (LAD) coronary artery.

    • Treatment Groups: Animals are randomly assigned to three groups: this compound (1 mg/kg, oral gavage), Digoxin (1 mg/kg, oral gavage), and Placebo (saline, oral gavage). Treatment is administered daily for 4 weeks, starting one week post-LAD ligation.

    • Echocardiography: Transthoracic echocardiography is performed at baseline and after 4 weeks of treatment to measure left ventricular ejection fraction (LVEF), cardiac output, and heart rate.

    • Hemodynamic Assessment: At the end of the treatment period, a catheter is inserted into the left ventricle via the right carotid artery to measure myocardial contractility (dP/dt max).

    • Statistical Analysis: Data are expressed as mean ± standard deviation. Comparisons between groups are performed using a one-way analysis of variance (ANOVA) followed by a Tukey's post-hoc test. A p-value of < 0.05 is considered statistically significant.

Human Pharmacokinetic Study
  • Objective: To determine the pharmacokinetic profile of a single oral dose of this compound in healthy human volunteers.

  • Methodology:

    • Study Design: A randomized, open-label, two-period crossover study is conducted with a one-week washout period.

    • Subjects: Healthy adult volunteers (18-45 years old) are enrolled after providing informed consent.

    • Drug Administration: Subjects receive a single oral dose of either this compound (0.25 mg) or Digoxin (0.25 mg).

    • Blood Sampling: Venous blood samples are collected at pre-dose and at 0.5, 1, 1.5, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.

    • Bioanalytical Method: Plasma concentrations of the drugs are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the key pharmacokinetic parameters including Tmax, Cmax, AUC, half-life, and bioavailability.

Mandatory Visualization

Signaling Pathway of this compound (Hypothesized)

The proposed mechanism of action for this compound is the inhibition of the Na+/K+-ATPase pump in cardiomyocytes, a mechanism it shares with Digoxin.[1][3][5] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration via the Na+/Ca2+ exchanger.[1][3] The elevated intracellular calcium enhances myocardial contractility.[1][3]

Domoxin_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space Domoxin This compound NaK_ATPase Na+/K+-ATPase Pump Domoxin->NaK_ATPase Inhibits Na_ion Increased Intracellular Na+ NaK_ATPase->Na_ion Leads to NaCa_Exchanger Na+/Ca2+ Exchanger Ca_ion Increased Intracellular Ca2+ NaCa_Exchanger->Ca_ion Decreases Ca2+ Efflux, Leading to Na_ion->NaCa_Exchanger Reduces Na+ Gradient for Contractility Increased Myocardial Contractility Ca_ion->Contractility Enhances

Caption: Hypothesized signaling pathway of this compound.

Experimental Workflow: Preclinical Efficacy Study

The following diagram illustrates the workflow for the preclinical evaluation of this compound in an animal model of heart failure.

Preclinical_Workflow A Induce Heart Failure (LAD Ligation in Rats) B Randomize into Treatment Groups (Domoxin, Digoxin, Placebo) A->B C Daily Oral Administration (4 Weeks) B->C D Echocardiography (Baseline and 4 Weeks) C->D E Hemodynamic Assessment (dP/dt max at Week 4) C->E F Statistical Analysis (ANOVA) D->F E->F G Comparative Efficacy Results F->G

Caption: Workflow for preclinical efficacy testing.

Logical Relationship: Comparative Analysis Framework

This diagram outlines the logical framework for the comparative analysis presented in this guide.

Comparative_Analysis_Framework cluster_inputs Input Data cluster_analysis Analysis cluster_output Output Domoxin_Data Domoxin (Hypothetical Data) Efficacy Comparative Efficacy Analysis (e.g., LVEF, Cardiac Output) Domoxin_Data->Efficacy PK Comparative Pharmacokinetic Analysis (e.g., Tmax, Cmax, AUC) Domoxin_Data->PK Digoxin_Data Digoxin (Literature Data) Digoxin_Data->Efficacy Digoxin_Data->PK Placebo_Data Placebo (Control Data) Placebo_Data->Efficacy Validation Statistical Validation of Domoxin's Performance Efficacy->Validation PK->Validation

Caption: Framework for comparative drug analysis.

References

Safety Operating Guide

Personal protective equipment for handling Domoxin hydrogen tartrate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Domoxin Hydrogen Tartrate

Disclaimer: "this compound" is not a recognized chemical compound. The following guidance is modeled on safety protocols for highly potent, hazardous powdered pharmaceutical ingredients and is intended to provide a robust framework for handling such materials. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical before handling.

This guide provides essential, immediate safety and logistical information for the handling and disposal of potent chemical compounds like this compound.

Personal Protective Equipment (PPE) Requirements

The primary goal when handling potent compounds is to minimize exposure through a combination of engineering controls and appropriate PPE.[1] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification / StandardPurpose
Respiratory Protection Powered Air-Purifying Respirator (PAPR)NIOSH-approved with HEPA (High-Efficiency Particulate Air) filters.Provides a high level of protection against inhalation of airborne powder. A PAPR is often preferred for potent compounds.[2]
Elastomeric Half-Mask or Full-Face RespiratorNIOSH-approved with P100 (HEPA) cartridges.An alternative to a PAPR, offering protection against particulates. Full-face respirators also provide integrated eye protection.
Eye Protection Chemical Splash GogglesANSI Z87.1 rated, with indirect venting.Protects eyes from airborne powder and potential splashes. Must be worn even when using a full-face respirator for added assurance.
Hand Protection Double Nitrile GlovesOuter glove: Powder-free, tested for chemical resistance. Inner glove: Powder-free nitrile.Prevents skin contact. Double gloving allows for the safe removal of the outer, contaminated glove while still maintaining a protective barrier.[3]
Body Protection Disposable CoverallMade of a material like Tyvek® or other non-woven fabric with elastic cuffs.Provides full-body protection against powder contamination. Should be worn over regular lab attire.
Foot Protection Disposable Shoe CoversSlip-resistant and compatible with the coverall material.Prevents tracking of contaminants out of the designated work area.

Operational and Disposal Plans

Engineering Controls and Safe Handling
  • Designated Area: All work with this compound must be conducted in a designated area with restricted access. This area should be maintained under negative pressure to prevent the escape of contaminants.[4]

  • Containment: The primary means of protection should be engineering controls such as a certified chemical fume hood, a ventilated balance enclosure, or a glove box.[5] These systems are designed to capture airborne particles at the source.[5]

  • Weighing: Weighing of potent powders should be done within a ventilated balance enclosure to minimize the generation of airborne dust.[5][6]

  • Cleaning and Decontamination: All surfaces and equipment must be decontaminated after use. A "wet cleaning" method should be employed to avoid aerosolizing powders.[2][7][8] Do not use air guns to blow away powder.[7][8]

Donning and Doffing of PPE

Correctly putting on and taking off PPE is critical to prevent contamination.[3][9][10][11]

Donning (Putting On) Sequence:

  • Shoe Covers: Put on shoe covers before entering the designated area.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Coverall: Put on the disposable coverall, ensuring the hood is up.

  • Respirator: Fit and seal-check your respirator (PAPR or half-mask).

  • Goggles: Place chemical splash goggles over the eyes.

  • Outer Gloves: Don the second pair of gloves, ensuring they overlap the cuffs of the coverall.[9]

Doffing (Taking Off) Sequence: This process should be done in a designated doffing area to prevent cross-contamination.

  • Outer Gloves: Remove the outer, most contaminated gloves, turning them inside out.[9]

  • Coverall and Shoe Covers: Remove the coverall and shoe covers together, rolling them downward and turning them inside out to contain the contaminant.

  • Goggles: Remove goggles by handling the strap, not the front.

  • Respirator: Remove the respirator.

  • Inner Gloves: Remove the inner gloves, again turning them inside out.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Figure 1: A diagram illustrating the correct sequence for putting on (donning) and taking off (doffing) Personal Protective Equipment to ensure user safety and prevent the spread of contamination.

Disposal Plan

All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

  • Segregation: All contaminated waste, including PPE, weighing papers, and cleaning materials, must be segregated from regular laboratory trash.[12]

  • Containment: Place all contaminated solid waste into a clearly labeled, sealable hazardous waste bag.

  • Disposal: The sealed bag should then be placed in a designated hazardous waste container. This waste will be collected by a certified hazardous waste disposal company for high-temperature incineration, which is the preferred method for destroying potent pharmaceutical compounds.[12][13][14]

  • Liquid Waste: Any liquid waste containing this compound must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.[15]

Figure 2: A flowchart detailing the step-by-step procedure for safely responding to a spill of a potent powdered substance, from initial detection to final reporting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.